(1S,3R)-3-Aminocyclopentanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,3R)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609062 | |
| Record name | (1S,3R)-3-Aminocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036260-18-0 | |
| Record name | (1S,3R)-3-Aminocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,3R)-3-Aminocyclopentanol: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical and physical properties, synthesis, and applications of the chiral building block, (1S,3R)-3-Aminocyclopentanol, tailored for researchers, scientists, and drug development professionals.
This compound is a chiral bifunctional molecule that serves as a crucial intermediate in the asymmetric synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its rigid cyclopentane (B165970) scaffold and the specific stereochemical arrangement of its amino and hydroxyl groups make it a valuable component for creating molecules with precise three-dimensional orientations essential for interaction with biological targets. This technical guide provides a thorough overview of its chemical and physical properties, detailed experimental protocols, and its primary applications in medicinal chemistry.
Chemical and Physical Properties
This compound, with the chemical formula C₅H₁₁NO, is a trans-isomer of 3-aminocyclopentanol.[1] It is typically a colorless to pale yellow liquid or solid.[1] The hydrochloride salt of this compound is a solid.[2] This compound is soluble in water, alcohols, and ether solvents, but it is insoluble in non-polar solvents such as petroleum ether.[1]
A summary of the key chemical and physical properties is presented in the table below. It is important to note that while data for the (1S,3R) isomer is provided where available, some properties are reported for its enantiomer, (1R,3S)-3-Aminocyclopentanol, due to a greater abundance of literature on the latter.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [4] |
| Appearance | Yellow to white solid or neat oil | [3][5] |
| Solubility | Soluble in ethanol | [3] |
| CAS Number | 1036260-18-0 | [3] |
| Hydrochloride Salt CAS Number | 1259436-59-3 | [6] |
| Hydrochloride Salt Molecular Weight | 137.61 g/mol | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in public databases. However, based on the analysis of its stereoisomers and related compounds, the expected spectroscopic characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The protons attached to the carbons bearing the hydroxyl and amino groups (CH-OH and CH-NH₂) would appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) would be in the downfield region. While specific data for the (1S,3R) isomer is scarce, predicted spectra are often used as a reference.[1]
Infrared (IR) Spectroscopy: The IR spectrum of aminocyclopentanol isomers will exhibit characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and alkyl (C-H) functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 (medium) |
| C-H stretch (alkane) | 2850-2960 (strong) |
| N-H bend (amine) | 1590-1650 (medium) |
| C-O stretch (alcohol) | 1050-1260 (strong) |
Mass Spectrometry (MS): Mass spectrometry of this compound would typically show the molecular ion peak ([M]⁺) at m/z 101.15. Common fragmentation patterns would involve the loss of water ([M-H₂O]⁺) or ammonia (B1221849) ([M-NH₃]⁺).
Experimental Protocols
Detailed experimental protocols for the synthesis of the specific (1S,3R) stereoisomer are not widely published. However, methods for the synthesis of its enantiomer, (1R,3S)-3-aminocyclopentanol, are well-documented and can be adapted. These methods primarily include chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of (±)-trans-3-Aminocyclopentanol
One common method for obtaining enantiomerically pure aminocyclopentanols is through enzymatic kinetic resolution of a racemic mixture.
Protocol Outline:
-
Acylation: The racemic (±)-trans-3-aminocyclopentanol is subjected to acylation using an acyl donor in the presence of a lipase (B570770) (e.g., Novozym 435).
-
Enzymatic Reaction: The lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.
-
Separation: The acylated enantiomer and the unreacted enantiomer can then be separated using standard chromatographic techniques.
-
Hydrolysis: The acylated enantiomer is hydrolyzed to afford the enantiomerically pure aminocyclopentanol.
The logical workflow for a typical chiral resolution process is depicted below.
Caption: General workflow for the enzymatic chiral resolution of 3-aminocyclopentanol.
Asymmetric Synthesis
Asymmetric synthesis provides a more direct route to a specific enantiomer. A common strategy involves a hetero-Diels-Alder reaction to construct the chiral cyclopentane ring.[7]
Protocol Outline:
-
Hetero-Diels-Alder Reaction: A suitable diene and dienophile undergo a cycloaddition reaction catalyzed by a chiral catalyst to form a bicyclic intermediate with the desired stereochemistry.
-
Ring Opening and Functional Group Manipulation: The bicyclic intermediate is then subjected to a series of reactions, including ring opening and functional group transformations, to yield the target this compound.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of carbocyclic nucleoside analogues.[8][9] These analogues, where the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, exhibit a broad range of biological activities, including antiviral and anticancer properties.[8][10] The carbocyclic ring imparts greater metabolic stability against enzymatic degradation compared to natural nucleosides.[8]
Synthesis of Carbocyclic Nucleoside Analogues
A general synthetic route to carbocyclic nucleosides from this compound involves the following steps:
-
Protection of Functional Groups: The amino and hydroxyl groups of the aminocyclopentanol are often protected to prevent unwanted side reactions.
-
Coupling with a Nucleobase: The protected aminocyclopentanol is then coupled with a functionalized heterocyclic base (e.g., a purine (B94841) or pyrimidine (B1678525) derivative).
-
Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside analogue.
The following diagram illustrates a generalized workflow for the synthesis of carbocyclic nucleoside analogues.
Caption: General synthetic workflow for carbocyclic nucleoside analogues.
Mechanism of Action of Derived Carbocyclic Nucleosides
Carbocyclic nucleoside analogues derived from aminocyclopentanols primarily exert their antiviral and anticancer effects by targeting cellular or viral polymerases.
General Mechanism:
-
Cellular Uptake: The carbocyclic nucleoside analogue enters the cell.
-
Phosphorylation: It is phosphorylated by host cell kinases to its active triphosphate form.
-
Inhibition of Polymerase: The triphosphate analogue acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, or for cellular DNA polymerases in the case of anticancer agents. This inhibits the replication of the viral genome or the proliferation of cancer cells.
The intracellular activation and mechanism of action are depicted in the following signaling pathway diagram.
Caption: Intracellular activation and mechanism of action of nucleoside analogues.
Conclusion
This compound is a stereochemically defined and versatile building block with significant utility in the synthesis of medicinally important carbocyclic nucleoside analogues. While detailed experimental data for this specific enantiomer is not as readily available as for its (1R,3S) counterpart, the established synthetic and analytical methodologies for this class of compounds provide a solid foundation for its use in research and development. Its role as a key intermediate in the creation of potential antiviral and anticancer agents underscores its importance in the field of drug discovery. Further research into the synthesis and application of this specific enantiomer may lead to the development of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.1036260-18-0 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 6. 1259436-59-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
(1S,3R)-3-Aminocyclopentanol: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane (B165970) core, combined with the stereochemically defined trans relationship between the amino and hydroxyl groups, makes it a valuable building block for the asymmetric synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its molecular structure, stereochemistry, physicochemical properties, and key applications, with a focus on its role in the development of antiviral therapies.
Molecular Structure and Stereochemistry
This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: the enantiomeric pair (1S,3R) and (1R,3S), which have a trans relationship between the amino and hydroxyl groups, and the enantiomeric pair (1S,3S) and (1R,3R), which exhibit a cis relationship. The precise three-dimensional arrangement of these functional groups in the (1S,3R) configuration is critical for its utility as a chiral synthon, influencing the stereochemical outcome of subsequent reactions and the biological activity of the final products.
The relationship between the stereoisomers of 3-aminocyclopentanol (B77102) can be visualized as follows:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is often reported for its hydrochloride salt, which enhances stability and solubility. The following tables summarize available physicochemical and spectroscopic data. It is important to note that some data points are for the enantiomer (1R,3S) or are predicted values due to limited availability of experimental data for the (1S,3R) isomer specifically.
Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers
| Property | This compound | (1R,3S)-3-Aminocyclopentanol HCl |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol |
| Appearance | Colorless to pale yellow oil[1] | White to off-white solid |
| Melting Point | Not available | 93-96°C (for (1R,3S) isomer)[1] |
| Boiling Point | 179 °C (Predicted) | Not available |
| Optical Rotation [α]D | -0.126° (c=0.9895 in MeOH)[1] | Not available |
| Solubility | Soluble in water, alcohols, and ether[1] | Soluble in water |
| pKa | Not available | Not available |
Table 2: Spectroscopic Data of 3-Aminocyclopentanol Isomers
| Technique | Data for (1R,3S) or Predicted Data for (1S,3R) Isomer |
| ¹H NMR (D₂O) | δ ~4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₂), 1.60-2.21 (m, 6H, ring protons) |
| ¹³C NMR (Predicted) | C1 (CH-OH): 65-75 ppm, C3 (CH-NH₂): 50-60 ppm, Other Cyclopentane Carbons: 20-45 ppm |
| Mass Spec. (MS) | Expected molecular ion (M+) for the free base at m/z 101.15 |
| Infrared (IR) | O-H stretch: 3200-3600 cm⁻¹ (broad), N-H stretch: 2800-3200 cm⁻¹ (broad), C-H stretch: 2850-2960 cm⁻¹, N-H bend: 1500-1650 cm⁻¹ |
Experimental Protocols
The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of trans-3-aminocyclopentanol or an asymmetric synthesis approach.
Chiral Resolution of rac-trans-3-Aminocyclopentanol via Diastereomeric Salt Formation
This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Materials:
-
rac-trans-3-aminocyclopentanol
-
(-)-O,O'-Dibenzoyl-L-tartaric acid
-
Water
-
Sodium hydroxide (B78521) solution
Procedure:
-
Salt Formation: Dissolve racemic trans-3-aminocyclopentanol in a mixture of methanol and water. In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid in the same solvent system.
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (-)-O,O'-dibenzoyl-L-tartaric acid will preferentially crystallize.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of a sodium hydroxide solution and dichloromethane to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
Asymmetric Synthesis of this compound Hydrochloride
A common asymmetric route involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution. A simplified, generalized workflow is presented below.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of carbocyclic nucleoside analogues. These are a class of compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic system, such as cyclopentane. This structural modification confers increased metabolic stability by preventing enzymatic cleavage of the N-glycosidic bond, often leading to improved pharmacokinetic profiles and potent antiviral or anticancer activity.
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides from this compound can be achieved through either a linear or a convergent approach.
-
Linear Synthesis: The heterocyclic base (e.g., a purine (B94841) or pyrimidine) is constructed stepwise onto the pre-formed aminocyclopentanol scaffold.
-
Convergent Synthesis: A complete, pre-formed heterocyclic base is coupled with the functionalized aminocyclopentanol derivative.
A generalized convergent synthesis workflow is depicted below:
Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses, including orthopoxviruses and coronaviruses. Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases, thus halting viral replication.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry is instrumental in the synthesis of enantiomerically pure carbocyclic nucleoside analogues, which are a promising class of antiviral and anticancer agents. The synthetic routes and analytical data presented in this guide provide a foundation for researchers and drug development professionals working with this important chiral intermediate.
References
A Technical Guide to the Spectroscopic Properties of 3-Aminocyclopentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the stereoisomers of 3-aminocyclopentanol (B77102). As crucial chiral building blocks in the synthesis of pharmaceuticals, particularly carbocyclic nucleoside analogues with antiviral and antitumor properties, a thorough understanding of their spectroscopic characteristics is essential for identification, purity assessment, and quality control.[1][2][3] This document presents available spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for their acquisition and synthesis.
Stereoisomers of 3-Aminocyclopentanol
3-Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers. These consist of two pairs of enantiomers. The cis isomers, (1S,3S)-3-aminocyclopentanol and (1R,3R)-3-aminocyclopentanol, have the amino and hydroxyl groups on the same side of the cyclopentane (B165970) ring. The trans isomers, (1S,3R)-3-aminocyclopentanol and (1R,3S)-3-aminocyclopentanol, have these functional groups on opposite sides.[1][2] The distinct spatial arrangement of these isomers leads to subtle but measurable differences in their spectroscopic signatures.
Below is a diagram illustrating the relationships between the different stereoisomers of 3-aminocyclopentanol.
Spectroscopic Data
The following tables summarize the available spectroscopic data for the isomers of 3-aminocyclopentanol. It is important to note that enantiomers exhibit identical spectroscopic properties in achiral solvents. Therefore, the data for (1R,3R) is expected to be identical to (1S,3S), and the data for (1S,3R) is expected to be identical to (1R,3S).
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
| (1S,3S) / (1R,3R) | CH-OH | ~4.4-4.5 | m |
| CH-NH₃⁺ | ~3.6-3.7[1] | m | |
| Cyclopentane Ring | 1.74–2.16[1] | m | |
| (1S,3R) / (1R,3S) | CH-OH | 4.28-4.32 | m |
| CH-NH₃⁺ | 3.61-3.67[1] | m | |
| Cyclopentane Ring | 1.60-2.21[1] | m |
Note: Data is typically recorded in D₂O for the hydrochloride salts. Chemical shifts can vary with solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| (1S,3S) / (1R,3R) | C-OH | 65-75 |
| C-NH₃⁺ | 50-60 | |
| Other Cyclopentane Carbons | 20-45 | |
| (1S,3R) / (1R,3S) | C-OH | 65-75 |
| C-NH₃⁺ | 50-60 | |
| Other Cyclopentane Carbons | 20-45 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad)[1] |
| N-H stretch (amine salt) | 2800-3200 (broad)[1] |
| C-H stretch (alkane) | 2850-2960[1] |
| N-H bend (amine) | 1500-1650[1] |
| C-O stretch | 1050-1150 |
Note: The IR spectra of all aminocyclopentanol isomers will display these characteristic absorption bands. Subtle differences in the fingerprint region may be used to distinguish between diastereomers.
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ (free base) | 102.1 | Protonated molecular ion |
| [M]⁺ (free base) | 101.15 | Molecular ion |
| [M-H₂O]⁺ | 83.1 | Loss of a water molecule |
| [M-NH₃]⁺ | 84.1 | Loss of ammonia |
Note: The molecular weight of 3-aminocyclopentanol (C₅H₁₁NO) is 101.15 g/mol , and its hydrochloride salt (C₅H₁₂ClNO) is 137.61 g/mol . The fragmentation patterns for the diastereomers are expected to be very similar, as mass spectrometry generally does not distinguish between stereoisomers without specialized chiral analysis techniques.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 3-aminocyclopentanol isomers are provided below.
Synthesis Protocols
The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be challenging. Common strategies include enzymatic resolution of a racemic mixture and asymmetric synthesis.
1. Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] A common synthetic route involves the following steps:
-
Step 1: Hetero-Diels-Alder Reaction: An in-situ generated nitroso species, derived from the oxidation of a hydroxylamine (B1172632) derivative, undergoes a hetero-Diels-Alder reaction with cyclopentadiene (B3395910) to form a bicyclic adduct.[4]
-
Step 2: Reductive Cleavage: The N-O bond of the bicyclic adduct is selectively cleaved, often using a reducing agent like zinc powder in acetic acid, to yield a racemic amino alcohol.[4]
-
Step 3: Enzymatic Kinetic Resolution: A lipase-catalyzed acylation is employed to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[4]
-
Step 4: Hydrogenation: The double bond in the cyclopentene (B43876) ring is reduced via catalytic hydrogenation.[4]
-
Step 5: Deprotection and Salt Formation: The protecting groups are removed, and the hydrochloride salt is formed by treatment with hydrochloric acid in a suitable solvent like isopropanol.[4]
2. General Protocol for Chiral Resolution of cis-3-Aminocyclopentanol
-
Materials: Racemic cis-3-aminocyclopentanol, L-(+)-tartaric acid, ethanol.
-
Procedure:
-
Dissolve the racemic cis-3-aminocyclopentanol in ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, with gentle heating if necessary.
-
Add the tartaric acid solution to the aminocyclopentanol solution.
-
Allow the mixture to cool to room temperature, which should induce the precipitation of one of the diastereomeric salts.
-
Collect the solid by filtration and wash with cold ethanol.
-
The desired enantiomer can be liberated from the salt by treatment with a base.
-
Spectroscopic Analysis Protocols
Standard protocols for acquiring spectroscopic data are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the aminocyclopentanol hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD).[1]
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.[1]
-
-
Data Acquisition:
2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition:
-
Place the sample in the IR spectrometer and acquire the spectrum.
-
A background spectrum is typically recorded first and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule and will typically show the protonated molecular ion of the free base [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of 3-aminocyclopentanol isomers.
References
The Stereochemical Nuances of 3-Aminocyclopentanol: A Technical Guide for Drug Development
Introduction
In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the chirality and stereochemical significance of 3-aminocyclopentanol (B77102), a versatile chiral building block with notable applications in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of its stereoisomers is paramount for the design and synthesis of novel therapeutics with enhanced specificity and efficacy.
The Four Stereoisomers of 3-Aminocyclopentanol
3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the cyclopentane (B165970) ring defines them as either cis or trans diastereomers.[1]
-
Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclopentane ring. The two cis enantiomers are (1R,3S)-3-aminocyclopentanol and (1S,3R)-3-aminocyclopentanol.
-
Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclopentane ring. The two trans enantiomers are (1R,3R)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol.
The relationship between these stereoisomers is illustrated in the diagram below.
Stereochemical Significance in Drug Development
The precise spatial orientation of the amino and hydroxyl groups in the stereoisomers of 3-aminocyclopentanol is crucial for their interaction with biological targets.[2] A prime example of this is the use of (1R,3S)-3-aminocyclopentanol as a key chiral intermediate in the synthesis of the anti-HIV drug, Bictegravir.[2][3] This highlights the profound impact of stereochemistry on pharmacological activity, where often only one stereoisomer exhibits the desired therapeutic effect while the others may be inactive or even contribute to undesirable side effects.
Furthermore, aminocyclopentanol derivatives are integral components in the synthesis of carbocyclic nucleoside analogues, which are designed as metabolically stable surrogates of natural nucleosides. In these analogues, the furanose sugar ring is replaced by a cyclopentane ring, a modification that can confer increased resistance to enzymatic degradation and lead to improved pharmacokinetic profiles.[3] The stereochemistry of the aminocyclopentanol core dictates the overall conformation of the nucleoside analogue and its ability to interact with viral enzymes.
Physicochemical Properties of 3-Aminocyclopentanol Stereoisomers
The following table summarizes the key physicochemical properties of the four stereoisomers of 3-aminocyclopentanol. It is important to note that experimental data for all isomers is not always readily available in the public domain; in such cases, properties are often inferred from the corresponding enantiomer.
| Property | (1R,3S) | (1S,3R) | (1R,3R) | (1S,3S) |
| IUPAC Name | (1R,3S)-3-aminocyclopentan-1-ol | (1S,3R)-3-aminocyclopentan-1-ol | (1R,3R)-3-aminocyclopentan-1-ol | (1S,3S)-3-aminocyclopentan-1-ol |
| Synonyms | cis-3-Aminocyclopentanol | cis-3-Aminocyclopentanol | trans-3-Aminocyclopentanol | trans-3-Aminocyclopentanol |
| Molecular Formula | C₅H₁₁NO[4] | C₅H₁₁NO | C₅H₁₁NO[5] | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [4] | 101.15 g/mol | 101.15 g/mol [5] | 101.15 g/mol |
| CAS Number | 1110772-05-8[4] | 1279030-22-3 | 167298-58-0[5] | 1523530-42-8 |
| Appearance | Oil | Not specified | Not specified | White to off-white solid (as HCl salt) |
| Specific Rotation [α]D | Not specified | -0.126° (c=0.9895 in MeOH) | Not specified | Not specified |
Experimental Protocols
Asymmetric Synthesis via Hetero-Diels-Alder Reaction and Enzymatic Resolution
A robust method for the asymmetric synthesis of enantiomerically pure aminocyclopentanols involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.[3][6] The following is a generalized protocol for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[7]
Step 1: Hetero-Diels-Alder Reaction
-
In a suitable reaction vessel under an inert atmosphere, tert-butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate. This is achieved using a copper chloride catalyst and 2-ethyl-2-oxazoline.
-
Cyclopentadiene is then introduced to the reaction mixture to undergo a hetero-Diels-Alder reaction with the in situ generated nitrosyl carbonate.
-
The reaction proceeds at a controlled temperature, typically between 20-30°C, to yield the racemic bicyclic adduct.[7]
Step 2: Selective Reduction
-
The nitrogen-oxygen bond in the bicyclic adduct is selectively reduced.
-
This reduction is carried out using a zinc powder-acetic acid system to yield the corresponding racemic amino alcohol precursor.[7]
Step 3: Enzymatic Kinetic Resolution
-
The racemic mixture is subjected to enzymatic kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B).[8]
-
The reaction is carried out in the presence of an acylating agent, such as vinyl acetate (B1210297). The lipase selectively acylates one of the enantiomers.
-
This results in a mixture of the acylated product and the unreacted enantiomer, which can then be separated by chromatography.
Step 4: Hydrogenation and Deprotection
-
The double bond in the separated, desired enantiomer is reduced via hydrogenation using a palladium on carbon catalyst.[7]
-
The acetyl protecting group is removed under basic conditions, for example, using lithium hydroxide (B78521) in methanol.[7]
-
The tert-butyl ester protecting group is removed under acidic conditions to yield the free amine.
Step 5: Salt Formation
-
The final product is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like isopropanol.[3] This enhances the stability and handling of the compound.
The general workflow for this synthetic approach is depicted below.
Chiral HPLC Separation of 3-Aminocyclopentanol Stereoisomers
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of the stereoisomers of 3-aminocyclopentanol.[1] The direct method, utilizing a chiral stationary phase (CSP), is often employed.
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs are often effective for the separation of aminocyclopentanol isomers.[1]
General Protocol for Method Development
-
Column Screening: Begin by screening a selection of CSPs with different chiral selectors to identify a column that shows baseline or partial separation.
-
Mobile Phase Optimization:
-
Normal-Phase Mode: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape for basic analytes.
-
Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase can be adjusted to optimize the separation.
-
-
Flow Rate and Temperature Adjustment: The flow rate and column temperature can be varied to improve resolution and analysis time. Lowering the flow rate can sometimes enhance separation, while adjusting the temperature can alter the interactions between the analytes and the CSP.[9]
-
Derivatization (Indirect Method): If direct separation is challenging, the aminocyclopentanol isomers can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column (e.g., C18).[1]
The workflow for developing a chiral HPLC method is outlined below.
The stereochemical integrity of 3-aminocyclopentanol is of paramount importance in the synthesis of chiral pharmaceuticals. Its four distinct stereoisomers, arising from two chiral centers, exhibit unique properties and play differential roles in biological systems. The significance of the (1R,3S) isomer as a key building block for the anti-HIV drug Bictegravir underscores the necessity for robust and efficient methods for the synthesis and separation of these stereoisomers. This guide has provided a comprehensive overview of the stereochemical landscape of 3-aminocyclopentanol, including its physicochemical properties, synthetic strategies, and analytical separation techniques. For scientists and researchers in drug development, a deep understanding of these principles is essential for the rational design and successful development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 4. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
(1S,3R)-3-Aminocyclopentanol: A Chiral Building Block for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1S,3R)-3-Aminocyclopentanol is a valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its rigid cyclopentane (B165970) core, featuring a trans relationship between the amino and hydroxyl groups, provides a well-defined three-dimensional structure that is crucial for stereoselective synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of carbocyclic nucleoside analogues with antiviral and anticancer potential.
Physicochemical and Spectroscopic Data
The precise stereochemistry of this compound and its derivatives dictates their physical and spectroscopic properties. The following tables summarize key quantitative data for the (1S,3R) isomer and its enantiomer, the more frequently cited (1R,3S)-3-aminocyclopentanol.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol |
| Appearance | Not widely reported | White to off-white solid |
| Melting Point | Not widely reported | Not widely reported |
| Specific Rotation [α]D | -0.126° (c=0.9895 g/100ml in MeOH) (for the hydrochloride salt) | - |
| Solubility | Soluble in water (401 g/L at 25 °C)[1] | Soluble in water |
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.
| Technique | Data for (1R,3S)-3-Aminocyclopentanol (Enantiomer) in D₂O[2] |
| ¹H NMR (400 MHz) | δ 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) |
| ¹³C NMR | Predicted chemical shifts: C1 (CH-OH): 65-75 ppm, C3 (CH-NH₂): 50-60 ppm, Other Cyclopentane Carbons: 20-45 ppm |
| Mass Spectrometry (MS) | Expected molecular ion [M+H]⁺ for the free base at m/z 101.15 |
Table 2: Spectroscopic Data. The ¹H NMR data for the (1R,3S) enantiomer is presented, as it is expected to be identical to that of the (1S,3R) isomer.
Synthesis of this compound
The asymmetric synthesis of this compound is a multi-step process that often employs a chemoenzymatic approach to establish the desired stereochemistry. A common strategy involves an initial cycloaddition to form the cyclopentane ring, followed by an enzymatic kinetic resolution to separate the enantiomers. The following experimental protocol is adapted from a patented synthesis of the enantiomeric (1R,3S)-3-aminocyclopentanol hydrochloride and is illustrative of the synthetic route.[3]
Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Hetero-Diels-Alder Reaction to form Racemic Bicyclic Intermediate
-
To a solution of tert-butyl hydroxylamine (B1172632) carbonate and a copper(I) catalyst in an appropriate solvent, add 2-ethyl-2-oxazoline.
-
Introduce cyclopentadiene (B3395910) to the reaction mixture to initiate the in-situ hetero-Diels-Alder reaction.
-
Stir the reaction at a controlled temperature (e.g., 20-30 °C) until completion, monitored by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, the racemic product, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, is isolated and purified.
Step 2: Reductive Opening of the Bicyclic Intermediate
-
The bicyclic intermediate is subjected to selective reduction of the nitrogen-oxygen bond using a reducing agent such as zinc powder in acetic acid.
-
This step yields the racemic cis-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol.
Step 3: Enzymatic Kinetic Resolution
-
The racemic alcohol is dissolved in a suitable organic solvent, and an acylating agent (e.g., vinyl acetate) is added.
-
A lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), is introduced to the mixture.
-
The reaction is stirred at room temperature, and the progress of the resolution is monitored by chiral HPLC. The lipase selectively acylates one enantiomer, leaving the other unreacted.
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acylated and unacylated enantiomers.
-
The enzyme is filtered off, and the acylated and unacylated enantiomers are separated by column chromatography. The desired unacylated (1S,3R)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol is collected.
Step 4: Hydrogenation of the Double Bond
-
The enantiomerically pure cyclopentenol (B8032323) derivative is hydrogenated using a catalyst such as palladium on carbon in a suitable solvent under a hydrogen atmosphere.
-
This step reduces the double bond to afford (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.
Step 5: Deprotection and Salt Formation
-
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent like isopropanol.
-
This deprotection step yields the hydrochloride salt of this compound, which can be isolated by precipitation or crystallization.
Caption: Synthetic workflow for this compound HCl.
Application in the Synthesis of Carbocyclic Nucleosides
A primary application of this compound is in the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, a modification that confers increased metabolic stability against enzymatic degradation.[1][4][5] The following is a generalized experimental protocol for the synthesis of a carbocyclic nucleoside from this compound.
Experimental Protocol: Convergent Synthesis of a Carbocyclic Nucleoside
Step 1: Protection of the Hydroxyl and Amino Groups
-
The hydroxyl group of this compound is protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS), to prevent its reaction in the subsequent coupling step.
-
The amino group may also be protected, for instance, as a Boc-carbamate, if the coupling chemistry requires it.
Step 2: Coupling with a Heterocyclic Base
-
The protected this compound is coupled with a functionalized purine (B94841) or pyrimidine (B1678525) base.
-
A common method for this transformation is the Mitsunobu reaction, where the hydroxyl group is activated with a reagent system like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to facilitate nucleophilic substitution by the heterocyclic base. This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.
-
Alternatively, the amino group can be used as the nucleophile to displace a leaving group on the heterocyclic base.
Step 3: Deprotection
-
The protecting groups on the cyclopentanol (B49286) moiety and potentially on the nucleobase are removed under appropriate conditions (e.g., fluoride (B91410) source for silyl ethers, acid for Boc groups).
-
The final carbocyclic nucleoside analogue is purified by chromatography or crystallization.
Caption: Convergent synthesis of carbocyclic nucleosides.
Biological Activity and Mechanism of Action
Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses, including orthopoxviruses and coronaviruses.[1] The biological activity of these compounds generally stems from their ability to act as either substrates or inhibitors of viral enzymes involved in nucleic acid replication, such as DNA or RNA polymerases.
After entering a cell, the nucleoside analogue is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase. Incorporation of the carbocyclic nucleoside analogue can lead to chain termination, as the absence of a conventional 3'-hydroxyl group on the sugar mimic prevents the formation of the next phosphodiester bond.
| Virus | Cell Line | EC₅₀ (µM) |
| Vaccinia Virus | HeLa | 0.4 |
| Cowpox Virus | HeLa | 39 |
| SARS-CoV | Vero 76 | 47 |
Table 3: In vitro antiviral activity of a 1,2,3-triazole carbocyclic nucleoside analogue derived from a chiral cyclopentenol precursor related to the aminocyclopentanol scaffold.[1]
Caption: General mechanism of action of carbocyclic nucleosides.
Conclusion
This compound is a stereochemically defined building block with significant utility in medicinal chemistry. Its synthesis, while challenging, provides access to a key chiral scaffold for the development of carbocyclic nucleoside analogues. These analogues have shown considerable promise as antiviral agents, and the well-established synthetic routes allow for the generation of diverse compound libraries for further drug discovery and lead optimization efforts. The continued exploration of molecules derived from this compound is a promising avenue for the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
Potential applications of aminocyclopentanol derivatives in drug discovery
An In-depth Technical Guide on the Potential Applications of Aminocyclopentanol Derivatives
The aminocyclopentanol scaffold, a five-membered carbocyclic ring featuring amino and hydroxyl substitutions, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent stereochemical complexity and ability to mimic the furanose ring of natural nucleosides make it a valuable building block for developing novel therapeutics.[1][3] This structural feature imparts increased metabolic stability against enzymatic degradation, leading to improved pharmacokinetic profiles compared to their natural counterparts.[3] This guide explores the diverse applications of aminocyclopentanol derivatives across critical therapeutic areas, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.
Therapeutic Applications of Aminocyclopentanol Derivatives
The versatility of the aminocyclopentanol core has led to its exploration in a wide range of diseases, from viral infections to genetic disorders.
Antiviral Agents: The Power of Carbocyclic Nucleosides
The primary application of aminocyclopentanol derivatives is in the synthesis of carbocyclic nucleoside analogues.[1] In these molecules, the cyclopentane (B165970) ring serves as a stable isostere for the sugar moiety of natural nucleosides.[3] These analogues have demonstrated significant potential as antiviral agents, particularly against influenza, Human Immunodeficiency Virus (HIV), orthopoxviruses (vaccinia, cowpox), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1][3] Their mechanism of action often involves the inhibition of viral enzymes crucial for nucleic acid replication, such as DNA or RNA polymerases.[3]
A notable class of these antiviral agents is the cyclopentane-based neuraminidase inhibitors.[4] Neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells.[5] By blocking this enzyme, these inhibitors prevent the spread of the virus.[4]
Table 1: Efficacy of Cyclopentane-Based Neuraminidase Inhibitors
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|---|
| RWJ-270201 | A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 | [4] |
| BCX-1827 | A/Beijing/262/95 (H1N1) | MDCK | ≤1.5 | [4] |
| RWJ-270201 | H3N2 (12 strains) | MDCK | <0.3 | [4] |
| RWJ-270201 | Avian H5N1 (2 strains) | MDCK | <0.3 | [4] |
| RWJ-270201 | B/Beijing/184/93 | MDCK | <0.2 |[4] |
Enzyme Inhibition: Targeting Glycosidases and Beyond
Aminocyclopentanol derivatives are potent inhibitors of various enzymes, particularly glycosidases, which are involved in a multitude of biological processes.[6] Their structural similarity to sugars allows them to fit into the active sites of these enzymes, leading to competitive inhibition.
(1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, for instance, has shown highly selective inhibition of β-glycosidases over their α-anomers, a crucial feature for developing targeted therapies.
Table 2: Anomer-Selective Inhibition of Glycosidases
| Target Enzyme | Inhibitor | Ki / IC50 | Reference |
|---|---|---|---|
| β-Glucosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 1.5 x 10⁻⁷ M | |
| β-Galactosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 3.0 x 10⁻⁶ M | |
| α-Glucosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | IC50 = 1.0 x 10⁻⁴ M |
| α-Galactosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 2.3 x 10⁻⁵ M | |
Beyond glycosidases, these derivatives have been investigated as inhibitors of other critical enzymes. For example, cyclopentane-based muraymycin analogs have been synthesized to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis, highlighting their potential as new antibiotics.[7]
Lysosomal Storage Disorders: Pharmacological Chaperones for Gaucher Disease
Gaucher disease is a genetic disorder caused by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide in lysosomes.[8][9] Certain aminocyclitol derivatives act as "pharmacological chaperones."[8] These small molecules bind to misfolded GCase mutants, stabilizing their structure and facilitating their proper trafficking to the lysosome, thereby increasing residual enzyme activity.[8][10]
Several aminocyclitol compounds have demonstrated a significant chaperone effect on GCase, particularly for the G202R and N370S mutations, offering a promising therapeutic strategy for Gaucher disease.[8][10] Some potent aminocyclitol inhibitors have shown efficacy at subnanomolar concentrations in patient-derived cells.[10]
Table 3: Activity of Aminocyclitol Derivatives in Gaucher Disease Models
| Compound | GCase Mutation | Assay System | Potency | Effect | Reference |
|---|---|---|---|---|---|
| Amino-myo-inositol derivative | N/A (isolated enzyme) | Enzyme Assay | Ki = 1 nM | Potent Inhibition | [10] |
| Amino-myo-inositol derivative | N/A (human fibroblast) | Cell Culture Assay | IC50 = 4.3 nM | Potent Inhibition | [10] |
| Amino-myo-inositol derivative | N370S | Patient Lymphoblasts | 1 nM | 90% increase in GCase activity | [10] |
| Amino-myo-inositol derivative | L444P | Patient Lymphoblasts | 0.01 nM | 40% increase in GCase activity |[10] |
Anticancer Drug Discovery
The aminocyclopentanol scaffold has also been incorporated into novel anticancer agents.[1] Cyclopentane-fused anthraquinone (B42736) derivatives have been developed as analogs of anthracyclines like doxorubicin.[11] These compounds exhibit potent antiproliferative activity against various tumor cell lines, including those with multidrug resistance.[11] Their mechanism can involve DNA interaction, topoisomerase I inhibition, and the induction of cytotoxicity through pathways associated with lysosomes.[11] Additionally, novel cyclane-aminol camptothecin (B557342) analogs have been shown to act as DNA topoisomerase I inhibitors that selectively induce apoptosis in tumor cells.[12]
Key Experimental Protocols
Synthesis of Aminocyclopentanol Derivatives
The synthesis of enantiomerically pure aminocyclopentanol derivatives is crucial for their therapeutic application. Chemoenzymatic methods are highly efficient for this purpose.[13][14]
Protocol: Chemoenzymatic Synthesis of a Carbocyclic Nucleoside Analogue
-
Hetero-Diels-Alder Reaction: A racemic bicyclic intermediate is formed by reacting cyclopentadiene (B3395910) with an appropriate dienophile (e.g., tert-butyl nitrosyl carbonate) to construct the core cyclopentane ring.[14][15]
-
Enzymatic Kinetic Resolution: The racemic mixture is subjected to selective acylation using a lipase (B570770) (e.g., Burkholderia cepacia lipase or Lipase PS "Amano") and an acyl donor (e.g., vinyl acetate).[13][15] This step selectively modifies one enantiomer, allowing for their separation.
-
Functional Group Manipulation: The separated, desired enantiomer undergoes further steps such as reduction of double bonds (e.g., via palladium on carbon hydrogenation) and deprotection.[7][15]
-
Coupling with Nucleobase: The chiral aminocyclopentanol intermediate is coupled with a functionalized heterocyclic base (e.g., a chloropurine or fluoropyrimidine).[1] This is often achieved in a solvent like dimethylformamide with a non-nucleophilic base (e.g., diisopropylethylamine) at an elevated temperature.[1]
-
Final Deprotection and Purification: Any remaining protecting groups are removed to yield the final carbocyclic nucleoside.[1] The product is then purified using standard techniques like column chromatography and recrystallization.[1]
Biological Assays
Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is commonly used to evaluate the efficacy of antiviral compounds.[4]
-
Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) are seeded into 96-well plates and grown to confluence.
-
Compound Preparation: The aminocyclopentanol derivative is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. Immediately after, the diluted test compounds are added to the wells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in untreated control wells (typically 2-4 days).
-
Quantification of CPE: The inhibition of CPE is assessed. This can be done visually or quantified using a cell viability dye such as neutral red.[4] The dye is taken up only by living cells; the amount of dye retained is proportional to the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits the viral CPE by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess compound toxicity. The Selectivity Index (SI = CC50/EC50) is then calculated to evaluate the therapeutic potential.[1]
Visualizing Workflows and Mechanisms
Diagrams generated using DOT language provide clear visual representations of complex processes in drug discovery.
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Caption: Mechanism of influenza neuraminidase (NA) inhibition.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective chaperone effect of aminocyclitol derivatives on G202R and other mutant glucocerebrosidases causing Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent aminocyclitol glucocerebrosidase inhibitors are subnanomolar pharmacological chaperones for treating gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclane-aminol 10-hydroxycamptothecin analogs as novel DNA topoisomerase I inhibitors induce apoptosis selectively in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
The Core Biological Activities of Carbocyclic Nucleoside Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbocyclic nucleoside analogues represent a pivotal class of therapeutic agents, distinguished by the replacement of the furanose ring's oxygen atom with a methylene (B1212753) group. This structural modification confers enhanced chemical and enzymatic stability, rendering them resistant to degradation by phosphorylases and positioning them as compelling candidates for antiviral and anticancer drug development. This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Antiviral Activity
Carbocyclic nucleosides exhibit a broad spectrum of antiviral activity against a range of DNA and RNA viruses. Their primary mechanism of action involves the inhibition of viral replication by targeting key viral enzymes, most notably viral polymerases.[1]
Mechanism of Action: Inhibition of Viral Polymerases
Upon administration, carbocyclic nucleoside analogues are anabolized within the host cell to their active triphosphate form by cellular kinases. These triphosphorylated analogues then act as competitive inhibitors of viral DNA or RNA polymerases.[2] They mimic natural deoxynucleoside triphosphates (dNTPs) and are incorporated into the growing viral nucleic acid chain. However, due to the modification in the carbocyclic ring, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[3][4]
Figure 1: General mechanism of antiviral action of carbocyclic nucleoside analogues.
Quantitative Antiviral Activity Data
The antiviral efficacy of carbocyclic nucleoside analogues is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[5]
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Entecavir | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.004 | >100 | >25,000 | [6] |
| Abacavir | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.03-0.1 | >100 | >1000-3333 | [1] |
| Carbovir | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.1 | >100 | >1000 | [1] |
| Neplanocin A | Ebola Virus | Vero | <0.36 | 125 | >347 | [7] |
| Pyrazole Amide 15f | Human Immunodeficiency Virus (HIV-1) | PBM, CEM | 24 | >100 | >4.17 | [8] |
| 1,2,3-Triazole analogue 17c | Vaccinia Virus | - | 0.4 | - | - | [9] |
| 1,2,3-Triazole analogue 17c | Cowpox Virus | - | 39 | - | - | [9] |
| 1,2,3-Triazole analogue 17c | SARS-CoV | - | 47 | - | - | [9] |
| Uridine analogue 19a | Respiratory Syncytial Virus (RSV) | HEp-2 | 6.94 | >40 | >5.76 | [10] |
| Analogue 11a | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.53 | >40 | >75.47 | [11] |
Anticancer Activity
Certain carbocyclic nucleoside analogues have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis or autophagy in cancer cells, frequently involving the modulation of key cellular signaling pathways.
Mechanism of Action: Induction of Autophagy via the AKT/mTOR Pathway
Some novel truncated carbocyclic nucleoside analogues have been shown to induce autophagy-mediated cell death in cancer cell lines.[11][12] This process is often initiated by the inactivation of the Akt/mTOR signaling pathway. The inhibition of this pathway leads to the de-repression of autophagy-related genes, ultimately resulting in the formation of autophagosomes and cell death.[12]
Figure 2: Anticancer mechanism involving the AKT/mTOR pathway.
Quantitative Anticancer Activity Data
The anticancer activity of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1b | MCF7 (Breast Cancer) | 12.5 | [12] |
| Compound 1b | MDA-MB-231 (Breast Cancer) | 10.2 | [12] |
| Compound 1d | IGROV1 (Ovarian Cancer) | 8.5 | [12] |
| Compound 1d | OVCAR8 (Ovarian Cancer) | 9.1 | [12] |
| Compound 5 | A549 (Lung Cancer) | 10.67 | [6] |
| Compound 5 | C6 (Glioma) | 4.33 | [6] |
Experimental Protocols
The evaluation of the biological activity of carbocyclic nucleoside analogues relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[13] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the carbocyclic nucleoside analogue and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 or IC50 value by plotting a dose-response curve.
Figure 3: Workflow for the MTT cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing various concentrations of the carbocyclic nucleoside analogue.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
S-Adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay
SAH hydrolase is a target for some carbocyclic nucleoside analogues. Its inhibition can disrupt cellular methylation processes, which are crucial for viral replication.
Principle: The activity of SAH hydrolase can be measured by monitoring the production of one of its products, homocysteine. Homocysteine can be detected using various methods, including colorimetric assays with Ellman's reagent (DTNB) or fluorescence-based assays.[16][17]
Protocol (Colorimetric):
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), the substrate S-adenosyl-L-homocysteine (SAH), and varying concentrations of the carbocyclic nucleoside analogue inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of SAH hydrolase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: Stop the reaction and add Ellman's reagent (DTNB). The reaction of DTNB with the thiol group of homocysteine produces a colored product that can be quantified spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphorylated form of a carbocyclic nucleoside analogue on the activity of a viral DNA polymerase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a buffer, a DNA template-primer, the four natural dNTPs (one of which is radiolabeled, e.g., [³H]dGTP), the triphosphorylated carbocyclic nucleoside analogue at various concentrations, and the purified viral DNA polymerase.[18]
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Termination and Precipitation: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled DNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated DNA on glass fiber filters, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis for each inhibitor concentration and calculate the IC50 value.
Conclusion
Carbocyclic nucleoside analogues remain a cornerstone in the development of antiviral and anticancer therapies. Their enhanced stability and ability to effectively mimic natural nucleosides make them potent inhibitors of key cellular and viral enzymes. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this important class of therapeutic agents. Further research into novel carbocyclic scaffolds and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Identification of novel inhibitors of S-adenosyl-L-homocysteine hydrolase via structure-based virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.asm.org [journals.asm.org]
The Pivotal Role of Aminocyclopentanols in the Synthesis of Potent Antiviral Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of effective antiviral therapies, the structural modification of nucleosides has emerged as a cornerstone of modern drug design. Among the most successful strategies is the replacement of the furanose sugar moiety with a carbocyclic ring, a modification that bestows enhanced metabolic stability and potent antiviral activity. Aminocyclopentanols have proven to be invaluable chiral building blocks in this endeavor, serving as the central scaffold for a class of compounds known as carbocyclic nucleoside analogues. These analogues, exemplified by the anti-HIV drug Abacavir, effectively mimic natural nucleosides, leading to the disruption of viral replication.
This technical guide provides a comprehensive overview of the role of aminocyclopentanols in the synthesis of antiviral agents. It delves into the core synthetic strategies, presents quantitative data on antiviral efficacy, details key experimental protocols, and illustrates the underlying mechanisms of action.
Core Synthetic Strategies for Aminocyclopentanol-Based Antivirals
The synthesis of carbocyclic nucleoside analogues from aminocyclopentanol precursors can be broadly categorized into two primary approaches: linear and convergent synthesis.[1]
-
Linear Synthesis: This strategy involves the sequential construction of the heterocyclic base (e.g., a purine (B94841) or pyrimidine) onto a pre-formed aminocyclopentanol scaffold.[1]
-
Convergent Synthesis: In this approach, a fully formed heterocyclic base is coupled with a functionalized aminocyclopentanol derivative. This is often a more efficient and flexible method for generating a diverse range of analogues.[1]
The choice of strategy is often dictated by the desired target molecule and the availability of starting materials. A critical step in many convergent syntheses is the coupling of the aminocyclopentanol core with the nucleobase, which can be achieved through various methods, including the Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the alcohol carbon.[1][2]
General Workflow for Convergent Synthesis
The following diagram illustrates a generalized workflow for the convergent synthesis of a carbocyclic nucleoside analogue from an aminocyclopentanol derivative.
Caption: Generalized workflow for the convergent synthesis of carbocyclic nucleosides.
Quantitative Data on Antiviral Activity
The antiviral efficacy of aminocyclopentanol-derived nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is a critical measure of a compound's therapeutic window.
Table 1: In Vitro Anti-HIV Activity of Abacavir and Carbovir
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0[3] | 160 (CEM cells)[3] | 40 |
| HIV-1 (Clinical Isolates) | - | 0.26[3] | 140 (CD4+ CEM cells)[3] | 538 | |
| (-)-Carbovir | HIV-1 | MT-4 | 4.0[4] | 160 (CEM cells)[4] | 40 |
| HIV-1 (Clinical Isolates) | - | 0.26[4] | 140 (CD4+ CEM cells)[4] | 538 |
Table 2: In Vitro Anti-HBV Activity of a Novel Carbocyclic Nucleoside Analogue
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Analogue 4e | 3.4[5] | 87.5[5] | 25.7 |
Note: Analogue 4e is a modified carbocyclic nucleoside with features of entecavir (B133710) and aristeromycin (B1667592).[5]
Mechanism of Action: Chain Termination of Viral DNA Synthesis
Carbocyclic nucleoside analogues derived from aminocyclopentanols exert their antiviral effect by acting as competitive inhibitors of viral reverse transcriptase (in the case of retroviruses like HIV) or viral DNA polymerase (for other viruses like HBV).[6][7] As prodrugs, they are first metabolized intracellularly to their active 5'-triphosphate form.[6][8] This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain.[6]
Crucially, these analogues lack the 3'-hydroxyl group necessary for the formation of the 5' to 3' phosphodiester bond required for DNA chain elongation.[6] Once incorporated, they act as chain terminators, halting viral DNA synthesis and thereby preventing viral replication.[1][6]
The diagram below illustrates the intracellular activation of Abacavir and its mechanism of action as an HIV-1 reverse transcriptase inhibitor.
Caption: Intracellular activation and mechanism of action of Abacavir.
Key Experimental Protocols
The following sections provide generalized yet detailed protocols for key steps in the synthesis of aminocyclopentanol-based antiviral agents.
Protocol 1: Convergent Synthesis via Mitsunobu Reaction
This protocol outlines a general procedure for the coupling of a protected aminocyclopentanol with a purine or pyrimidine (B1678525) base using the Mitsunobu reaction, which characteristically proceeds with inversion of stereochemistry.[1][2][9]
Materials:
-
Protected aminocyclopentanol derivative (1.0 eq)
-
Heterocyclic base (e.g., adenine, guanine, cytosine, thymine) (1.2 - 1.5 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 - 2.0 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected aminocyclopentanol, heterocyclic base, and triphenylphosphine in anhydrous THF in a flame-dried flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled carbocyclic nucleoside analogue.
Protocol 2: Linear Synthesis of a Purine Analogue
This protocol describes a generalized linear synthesis approach where the purine ring is constructed onto an aminocyclopentanol derivative.[1]
Materials:
-
Aminocyclopentanol derivative (e.g., cis-3-aminomethylcyclopentylmethanol) (1.0 eq)
-
4,6-dichloro-5-aminopyrimidine (1.0 eq)
-
Triethylamine (B128534) (2.0 eq)
-
Ethanol
-
Triethyl orthoformate
-
Catalytic amount of a strong acid (e.g., HCl)
-
Methanolic ammonia (B1221849)
Procedure:
-
Step 1: Pyrimidine Coupling: In a round-bottom flask, combine the aminocyclopentanol derivative, 4,6-dichloro-5-aminopyrimidine, and triethylamine in ethanol. Heat the mixture at reflux for 4-6 hours, monitoring by TLC. After completion, cool the reaction and remove the solvent under reduced pressure.
-
Step 2: Imidazole Ring Closure: Dissolve the crude intermediate from Step 1 in triethyl orthoformate and add a catalytic amount of a strong acid. Heat the mixture at reflux for 8-12 hours. Monitor the formation of the purine ring by TLC.
-
Step 3: Amination: After cooling, remove the excess triethyl orthoformate under reduced pressure. Dissolve the crude product in methanolic ammonia and heat in a sealed tube at 100-120 °C for 12-24 hours to displace the 6-chloro group.
-
Step 4: Deprotection and Purification: Cool the reaction mixture, and concentrate it under reduced pressure. If protecting groups are present, perform the appropriate deprotection step. Purify the final product by column chromatography or recrystallization.
Conclusion
Aminocyclopentanols are undeniably central to the development of a significant class of antiviral agents. Their role as stereochemically defined scaffolds enables the synthesis of carbocyclic nucleoside analogues with enhanced metabolic stability and potent, targeted antiviral activity. The convergent and linear synthetic strategies provide versatile pathways to a wide array of these compounds, allowing for extensive structure-activity relationship studies. The mechanism of action, primarily through chain termination of viral DNA synthesis, is a well-established and effective strategy for inhibiting viral replication. As the threat of viral diseases continues to evolve, the continued exploration of novel aminocyclopentanol-based structures will undoubtedly remain a vital and promising frontier in antiviral drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anti-HBV activity of carbocyclic nucleoside hybrids with salient features of entecavir and aristeromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (1S,3R)-3-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective synthesis of (1S,3R)-3-Aminocyclopentanol, a chiral building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. The described synthetic strategy employs a hetero-Diels-Alder reaction to construct the core cyclopentane (B165970) ring system, followed by a highly selective enzymatic kinetic resolution to establish the desired stereochemistry.
Synthetic Strategy Overview
The enantioselective synthesis of this compound is achieved through a multi-step sequence, commencing with the formation of a racemic bicyclic intermediate via a hetero-Diels-Alder reaction. Subsequent reduction and enzymatic kinetic resolution are pivotal for the separation of the desired enantiomer. The final steps involve reduction of the olefin, deprotection, and salt formation to yield the target compound as its hydrochloride salt.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound HCl.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) observed for the key steps in the synthesis of this compound hydrochloride.
| Step | Intermediate/Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Hetero-Diels-Alder Reaction | Racemic cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester | ~85-95 | N/A (Racemic) |
| N-O Bond Reduction | Racemic cis-N-(4-hydroxycyclopent-2-en-1-yl)carbamic acid tert-butyl ester | ~90-98 | N/A (Racemic) |
| Enzymatic Kinetic Resolution | (+)-cis-N-(4-Acetoxycyclopent-2-en-1-yl)carbamic acid tert-butyl ester | ~40-45 | >99 |
| Hydrogenation | (-)-cis-N-(3-Hydroxycyclopentyl)carbamic acid tert-butyl ester | ~95-99 | >99 |
| Deprotection and Salt Formation | This compound hydrochloride | ~80-90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Racemic cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (Hetero-Diels-Alder Reaction)
This protocol describes the [4+2] cycloaddition of in situ generated tert-butyl nitrosoformate with cyclopentadiene (B3395910).
-
Reaction Setup: To a solution of tert-butyl N-hydroxycarbamate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add a catalyst (e.g., copper chloride, 0.1-0.2 eq) and a ligand (e.g., 2-ethyl-2-oxazoline, 0.1-0.2 eq).
-
Oxidation: Slowly add an oxidizing agent (e.g., di-tert-butyl peroxide) to the mixture to generate the tert-butyl nitrosoformate in situ.
-
Cycloaddition: Add freshly cracked cyclopentadiene (1.5-2.0 eq) dropwise to the reaction mixture, maintaining the temperature between 20-30 °C.[1]
-
Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Racemic cis-N-(4-hydroxycyclopent-2-en-1-yl)carbamic acid tert-butyl ester (N-O Bond Reduction)
This step involves the reductive cleavage of the N-O bond of the bicyclic adduct.
-
Reaction Setup: Dissolve the racemic bicyclic intermediate (1.0 eq) in a mixture of acetic acid and water.
-
Reduction: Add zinc powder (2.0-3.0 eq) portion-wise to the solution, controlling the temperature to prevent overheating.[1]
-
Work-up: After completion of the reaction, filter off the excess zinc. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
Protocol 3: Enzymatic Kinetic Resolution
This crucial step separates the enantiomers of the racemic aminocyclopentenol intermediate.
-
Reaction Setup: Dissolve the racemic aminocyclopentenol intermediate (1.0 eq) in an organic solvent (e.g., dichloromethane or toluene).
-
Acylation: Add an acylating agent, such as vinyl acetate (B1210297) (5.0 eq), and a lipase (B570770) catalyst (e.g., Lipase PS "Amano" SD or Novozym 435).[1]
-
Resolution: Stir the mixture at room temperature (around 25 °C) for 48-72 hours.[1] The enzyme will selectively acylate one enantiomer.
-
Separation: After the reaction reaches approximately 50% conversion, remove the enzyme by filtration. The acylated enantiomer and the unreacted alcohol enantiomer can then be separated by column chromatography.[1] For the synthesis of this compound, the unreacted (-)-alcohol enantiomer is the desired product.
Enzymatic Resolution Pathway
Caption: Enzymatic kinetic resolution workflow.
Protocol 4: Hydrogenation of the Double Bond
This step reduces the carbon-carbon double bond in the cyclopentene (B43876) ring.
-
Reaction Setup: Dissolve the optically pure (-)-aminocyclopentenol intermediate in a suitable solvent like methanol (B129727) or ethanol.
-
Catalysis: Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.[2]
-
Work-up: Filter off the catalyst and concentrate the solvent to obtain the saturated product.
Protocol 5: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Deprotection: Dissolve the protected aminocyclopentanol in a solution of hydrogen chloride in a solvent like isopropanol (B130326) or dioxane.[3] This can be prepared in situ by adding acetyl chloride to isopropanol at a low temperature.[1]
-
Reaction: Stir the mixture at room temperature for several hours until the deprotection is complete.[1][3]
-
Crystallization and Isolation: Cool the reaction mixture to induce crystallization of the hydrochloride salt.[1] Collect the solid product by filtration, wash with a cold solvent (e.g., cold isopropanol or acetone), and dry under vacuum to yield this compound hydrochloride as a white solid.[3]
Safety Considerations
-
Sodium Azide (B81097): If using an azide-based route for amine introduction (an alternative not detailed here), extreme caution must be exercised as sodium azide is highly toxic and potentially explosive.
-
Flammable Solvents: Many of the solvents used (e.g., dichloromethane, ethyl acetate, methanol) are flammable. Handle with care in a well-ventilated fume hood away from ignition sources.
-
Corrosive Reagents: Acetic acid and hydrogen chloride are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalysts: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Synthetic Routes to (1R,3S)-3-Aminocyclopentanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various synthetic routes to (1R,3S)-3-aminocyclopentanol hydrochloride, a key chiral intermediate in the synthesis of numerous pharmaceutical compounds, notably the anti-HIV drug Bictegravir.[1][2] The protocols outlined below are based on established and scalable methodologies, offering a comparative overview for process development and optimization.
Application Notes
(1R,3S)-3-aminocyclopentanol hydrochloride is a chiral bifunctional molecule whose synthesis requires precise stereochemical control. The primary challenge lies in establishing the correct relative and absolute stereochemistry at the C1 and C3 positions of the cyclopentane (B165970) ring. Several strategies have been developed to address this, broadly categorized into:
-
Asymmetric Cycloaddition: This approach constructs the chiral cyclopentane core through a stereoselective reaction, often a Diels-Alder or a related cycloaddition. This method can be highly efficient in setting multiple stereocenters in a single step.
-
Enzymatic Resolution: This strategy involves the separation of a racemic or diastereomeric mixture of intermediates using a stereoselective enzyme. Lipases are commonly employed for the kinetic resolution of alcohol or ester intermediates.
-
Chiral Pool Synthesis: This method utilizes a readily available enantiopure starting material, from which the target molecule is synthesized through a series of stereospecific reactions.
The choice of synthetic route often depends on factors such as cost of starting materials and reagents, scalability, overall yield, and the desired optical purity. The following sections provide detailed protocols for prominent synthetic strategies, allowing for a comprehensive evaluation based on these critical parameters.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for the different synthetic routes described in the protocols section. This allows for a direct comparison of their efficiencies at key stages.
| Route | Key Transformation | Starting Material | Intermediate(s) | Overall Yield | Optical Purity | Reference |
| 1 | Asymmetric Cycloaddition | N-acyl hydroxylamine (B1172632) & Cyclopentadiene (B3395910) | Isoxazolidine Intermediate | 58.2% (hydrochloride salt from intermediate III) | > 99.5% | [3] |
| 2 | Hetero-Diels-Alder & Enzymatic Resolution | tert-butyl hydroxylamine carbonate & Cyclopentadiene | cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester | 69.8% (based on Compound I) | < 0.01% optical isomer impurities | [1][4] |
| 3 | Deprotection of Boc-protected precursor | Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester | - | 95% | Not specified | [4] |
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of the key synthetic routes to (1R,3S)-3-aminocyclopentanol hydrochloride.
Caption: Overview of synthetic strategies for (1R,3S)-3-aminocyclopentanol hydrochloride.
Experimental Protocols
Route 1: Asymmetric Cycloaddition Approach
This route utilizes an asymmetric cycloaddition reaction between an N-acyl hydroxylamine compound and cyclopentadiene to establish the desired stereochemistry.[3]
Step 1: Synthesis of Intermediate I
-
To a reaction flask, add 50 g of N-acylhydroxylamine ((R)-N,2-dihydroxy-2-phenylacetamide), 250 mL of tetrahydrofuran, 0.05 g of [Ir(COD)Cl]₂ catalyst, and cyclopentadiene.
-
Cool the reaction solution to approximately 0 °C.
-
Add a 30% hydrogen peroxide aqueous solution dropwise.
-
After the reaction is complete, as monitored by TLC, add methyl tert-butyl ether for extraction.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate I.
-
Yield: 63 g (91.1%), dr = 3/1.[3]
Step 2: Hydrogenation to Intermediate III
-
Dissolve the crude Intermediate I in a suitable solvent and subject it to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon or Raney nickel) under a hydrogen atmosphere. This step reduces the double bond and cleaves the N-O bond.
-
The specific conditions (pressure, temperature, and solvent) may vary and should be optimized.
-
After the reaction is complete, filter off the catalyst.
-
The filtrate containing Intermediate III is used in the next step.
Step 3: Final Hydrogenation and Salt Formation
-
Dissolve 12.7 g of Intermediate III hydrochloride in 200 mL of isopropanol (B130326) in a stainless steel reactor.
-
Add 2.3 g of 10% palladium on carbon.
-
Pressurize the reactor with hydrogen to 1.0 MPa and heat to 50 °C.
-
Maintain the reaction for the required duration.
-
After completion, cool the reactor and filter to remove the catalyst.
-
Introduce dry HCl gas into the filtrate to precipitate the hydrochloride salt.
-
Filter the solid and dry to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.
-
Yield: 9.7 g (58.2%), Optical Purity: > 99.5%.[3]
Route 2: Hetero-Diels-Alder and Enzymatic Resolution
This route involves a non-chiral cycloaddition followed by an enzymatic resolution to separate the desired enantiomer.[1]
Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester
-
In a reaction flask, add tert-butyl hydroxylamine carbonate, a catalyst (e.g., copper chloride), and a ligand (e.g., 2-ethyl-2-oxazoline) in a suitable solvent.[1]
-
Oxidize the hydroxylamine in situ to the corresponding nitroso compound.
-
React the in situ generated nitroso compound with cyclopentadiene in a hetero-Diels-Alder reaction.[1]
-
The reaction is typically carried out at 20-30 °C.[1]
-
After completion, work up the reaction mixture to isolate the racemic cycloaddition product.
Step 2: Reductive Cleavage of N-O Bond
-
Dissolve the product from Step 1 in a suitable solvent system (e.g., acetic acid).
-
Add a reducing agent such as zinc powder to selectively cleave the nitrogen-oxygen bond.[1]
-
Work up the reaction to isolate the racemic cis-4-amino-2-cyclopenten-1-ol derivative.
Step 3: Enzymatic Kinetic Resolution
-
Dissolve the racemic amino alcohol in an appropriate solvent.
-
Add a lipase (B570770) catalyst (e.g., Novozym 435) and an acylating agent (e.g., vinyl acetate).[1]
-
The enzyme will selectively acylate one of the enantiomers, allowing for their separation.
-
Monitor the reaction until approximately 50% conversion.
-
Separate the acylated product from the unreacted alcohol by chromatography or other purification methods.
Step 4: Hydrogenation and Deprotection
-
Take the resolved, desired enantiomer (either the acylated or unacylated form) and subject it to hydrogenation with palladium on carbon to reduce the double bond.[1]
-
If the amino group is protected (e.g., as a carbamate), perform deprotection under acidic conditions. For a tert-butyl carbamate, a solution of HCl in a solvent like isopropanol or dioxane is effective.[1]
-
The hydrochloride salt of the product will precipitate and can be isolated by filtration.
Route 3: Deprotection of a Boc-Protected Precursor
This route is a straightforward final step if the Boc-protected precursor is available.[4]
Step 1: Deprotection and Salt Formation
-
Dissolve 10 g of Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester in 20 mL of dioxane.
-
Add 50 mL of a 4M solution of hydrogen chloride in dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Add 100 mL of acetonitrile (B52724) to the residue to induce precipitation.
-
Filter the solid and wash the filter cake with 100 mL of acetonitrile.
-
Dry the solid to obtain the final product.
-
Yield: 6.4 g (95%).[4]
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for a single synthetic step, applicable to the protocols described above.
Caption: A generalized workflow for a typical synthetic chemistry experiment.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Asymmetric Synthesis of Aminocyclopentanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocyclopentanol derivatives are crucial chiral building blocks in medicinal chemistry and drug development. Their rigid cyclopentane (B165970) scaffold, combined with stereochemically defined amino and hydroxyl groups, makes them valuable precursors for the synthesis of a wide range of biologically active molecules.[1] Notably, they are key components in the synthesis of carbocyclic nucleoside analogues, which exhibit potent antiviral and anticancer properties by replacing the furanose ring of natural nucleosides with a more metabolically stable cyclopentane ring. The precise stereochemistry of these derivatives is paramount to their biological activity, making their asymmetric synthesis a critical area of research. This document provides detailed application notes and protocols for various methods of asymmetrically synthesizing aminocyclopentanol derivatives.
Key Synthetic Strategies
Several key strategies have been developed for the asymmetric synthesis of aminocyclopentanol derivatives, each offering distinct advantages in terms of stereocontrol, efficiency, and substrate scope. The primary methods include:
-
Chemoenzymatic Kinetic Resolution: This method utilizes lipases to selectively acylate or hydrolyze a racemic mixture of aminocyclopentanol derivatives, allowing for the separation of enantiomers.
-
Stereoselective Ring-Opening of Epoxides: This strategy involves the nucleophilic attack of an amine on a cyclopentene (B43876) epoxide, where the stereochemistry is controlled by the reaction conditions and the nature of the catalyst.
-
Hetero-Diels-Alder Reaction: This cycloaddition reaction is employed to construct the cyclopentane ring with high stereocontrol, leading to the formation of key bicyclic intermediates that can be further elaborated into aminocyclopentanol derivatives.
I. Chemoenzymatic Kinetic Resolution of trans-2-Aminocyclopentanol Derivatives
This method is highly efficient for obtaining both enantiomers of trans-2-aminocyclopentanol derivatives with high enantiomeric excess. The key step is the lipase-catalyzed resolution of a racemic precursor.
Quantitative Data Summary
| Substrate | Lipase (B570770) | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-trans-2-(Diallylamino)cyclopentanol | Burkholderia cepacia | Vinyl acetate (B1210297) | Cyclohexane (B81311)/Butyl acetate (1:1) | >99 (for acetate) | >99 (for acetate) | [2] |
| (±)-trans-2-Azidocyclopentanol | Pseudomonas sp. (Lipase PS or AK) | Vinyl acetate | Diisopropyl ether | High | High | [3] |
| (±)-trans-2-Phenylcyclohexanol | Pseudomonas fluorescens | Chloroacetyl chloride | Dichloromethane | 80 (for racemate) | >95 (for resolved alcohol) | [4] |
Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-trans-2-(Diallylamino)cyclopentanol
This protocol is adapted from literature procedures for the lipase-catalyzed resolution of aminocyclopentanols.
Materials:
-
(±)-trans-2-(Diallylamino)cyclopentanol
-
Immobilized Burkholderia cepacia lipase
-
Vinyl acetate
-
Appropriate solvent (e.g., a mixture of cyclohexane and butyl acetate)
-
Celite
-
Dichloromethane (CH₂Cl₂) or acetone (B3395972) for washing
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Enzyme Immobilization (if required):
-
Mix 1.5 g of lipase with 5 g of Hyflo Super Cell.
-
Add 5 mL of a phosphate (B84403) buffer (pH 7) and stir the mixture for 15 minutes.
-
Spread the enzyme slurry on a Petri dish and allow it to air-dry for 2 days.
-
-
Enzymatic Acetylation:
-
To a solution of (±)-trans-2-(diallylamino)cyclopentanol (20 mg) in the chosen solvent (3 mL), add the immobilized lipase (66 mg).
-
Add vinyl acetate (0.5 mL) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) to determine conversion and enantiomeric excess.
-
At approximately 50% conversion, filter the reaction mixture through a pad of Celite.
-
Wash the Celite with CH₂Cl₂ or acetone.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the acetylated product and the unreacted alcohol.
-
-
Separation and Deprotection:
-
Separate the acetylated product from the unreacted alcohol using silica (B1680970) gel column chromatography.
-
The unreacted enantiomer of trans-2-(diallylamino)cyclopentanol can be isolated directly.
-
The acetylated enantiomer can be deprotected via hydrolysis (e.g., using NaOH in methanol (B129727)/water) to yield the other enantiomer of the aminocyclopentanol.
-
Workflow Diagram
Caption: Chemoenzymatic resolution of a racemic aminocyclopentanol.
II. Stereoselective Ring-Opening of Cyclopentene Epoxides
This method provides access to trans-aminocyclopentanol derivatives through the regioselective and stereoselective opening of a cyclopentene epoxide ring with an amine nucleophile. The regioselectivity (attack at the more or less substituted carbon) can be controlled by the reaction conditions (acidic vs. basic/neutral).
Quantitative Data Summary
| Epoxide | Amine | Conditions | Major Product (Attack at) | Yield Range | Reference |
| Methyl-1,2-cyclopentene oxide | Benzylamine (B48309) | Neutral/Heat | trans-2-(Benzylamino)-1-methylcyclopentan-1-ol (C2) | Good to Excellent | [5] |
| Methyl-1,2-cyclopentene oxide | Aniline | Acid Catalyst (e.g., H₂SO₄) | trans-1-Methyl-2-(phenylamino)cyclopentan-1-ol (C2) | Moderate to Good | [5] |
| Methyl-1,2-cyclopentene oxide | Aniline | Lewis Acid (e.g., Zn(ClO₄)₂) | trans-1-(Phenylamino)-1-methylcyclopentan-2-ol (C1) | Moderate to Good | [5] |
Experimental Protocol: Ring-Opening of Methyl-1,2-cyclopentene Oxide with Benzylamine (Neutral Conditions)
This protocol is based on general procedures for the aminolysis of epoxides.
Materials:
-
Methyl-1,2-cyclopentene oxide
-
Benzylamine
-
Round-bottom flask with magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, combine methyl-1,2-cyclopentene oxide (1.0 eq) and benzylamine (1.2-2.0 eq).
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the crude mixture with DCM or EtOAc.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired trans-2-(benzylamino)-1-methylcyclopentan-1-ol.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Reaction Mechanism Diagram
Caption: Regioselectivity in the ring-opening of an unsymmetrical epoxide.
III. Asymmetric Synthesis via Hetero-Diels-Alder Reaction
This powerful strategy allows for the construction of the aminocyclopentanol core with high stereocontrol. A key example is the synthesis of (±)-cis-4-amino-2-cyclopentene-1-methanol, a precursor for carbocyclic nucleosides.
Quantitative Data Summary
| Diene | Dienophile | Reaction | Key Intermediate | Overall Yield (%) | Reference |
| Cyclopentadiene (B3395910) | N-Carbethoxy-N-nitrosylcarbamate | Hetero-Diels-Alder | Bicyclic adduct | 79 | [6] |
| Cyclopentadiene | Acylnitroso compound | Hetero-Diels-Alder | Aminocyclopentenols | - | [7] |
Experimental Protocol: Synthesis of (±)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride
This protocol is based on the synthesis of a key intermediate for carbocyclic nucleosides.[6]
Materials:
-
Cyclopentadiene (freshly cracked)
-
Ethyl N-hydroxycarbamate
-
tert-Butyl hypochlorite
-
Sodium borohydride (B1222165) (NaBH₄)
-
Lithium aluminum hydride (LiAlH₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃)
-
Methanolic HCl
-
Toluene, THF, Chloroform, p-xylene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Hetero-Diels-Alder Reaction:
-
In a suitable solvent system (e.g., Toluene/H₂O), react freshly cracked cyclopentadiene with N-carbethoxy-N-nitrosylcarbamate (generated in situ from ethyl N-hydroxycarbamate and tert-butyl hypochlorite) at 40 °C for 2 hours.
-
This reaction forms a mixture of bicyclic adducts.
-
-
Reduction of the Adduct:
-
Reduce the mixture of adducts with LiAlH₄ in THF under reflux for 2 hours to yield the corresponding amino alcohol.
-
-
Protection and Rearrangement:
-
The resulting amino alcohol is then subjected to a series of reactions including protection and an aza-Claisen rearrangement. This involves treatment with DBU and trichloroacetonitrile in chloroform, followed by heating with K₂CO₃ in p-xylene.
-
-
Hydrolysis and Salt Formation:
-
The rearranged product is hydrolyzed with methanolic HCl under reflux to remove protecting groups and form the hydrochloride salt of cis-4-amino-2-cyclopentene-1-methanol.
-
The final product can be purified by crystallization.
-
Synthetic Pathway Diagram
Caption: Synthetic pathway for a key aminocyclopentanol intermediate.
Conclusion
The asymmetric synthesis of aminocyclopentanol derivatives is a rich and diverse field, offering multiple effective strategies for obtaining these valuable chiral building blocks. Chemoenzymatic resolution provides a highly enantioselective route to specific isomers, while stereoselective epoxide ring-opening offers a versatile method with tunable regioselectivity. The hetero-Diels-Alder reaction stands out as a powerful tool for constructing the core carbocyclic framework with excellent stereocontrol. The choice of synthetic strategy will depend on the desired stereoisomer, the available starting materials, and the required scale of the synthesis. The protocols and data presented here provide a solid foundation for researchers in the pharmaceutical and chemical industries to develop and optimize the synthesis of novel aminocyclopentanol-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Application Notes: Protocol for Boc Protection of 3-Aminocyclopentanol
Introduction
The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] This document provides a detailed protocol for the chemoselective N-Boc protection of 3-aminocyclopentanol (B77102), an important building block in medicinal chemistry. The inherent nucleophilicity of the amine group allows for its selective protection in the presence of the hydroxyl group.[2]
Principle of the Reaction
The Boc protection of 3-aminocyclopentanol involves the reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base.[3] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the byproducts tert-butanol (B103910) and carbon dioxide. The base is utilized to neutralize the resulting tert-butoxycarbonic acid, driving the reaction to completion.
Experimental Protocol
Materials:
-
3-Aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a solution of 3-aminocyclopentanol (1.0 equiv) in a suitable solvent such as a mixture of THF and water (e.g., 1:1 v/v) or DCM, add a base such as sodium bicarbonate (1.5-2.0 equiv) or triethylamine (1.2-1.5 equiv).[4] Stir the mixture at room temperature until the base is dissolved or evenly suspended.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-aminocyclopentanol) is completely consumed. Reaction times typically range from 2 to 12 hours.[4]
-
Work-up:
-
If THF/water was used, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
If DCM was used as the solvent, wash the reaction mixture with water and then brine.
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (3-hydroxycyclopentyl)carbamate.
-
If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Data Presentation
The following table summarizes typical reaction parameters for the Boc protection of amino alcohols, which are applicable to 3-aminocyclopentanol. Yields are generally high for this type of transformation.[4]
| Parameter | Value/Condition | Notes |
| Substrate | 3-Aminocyclopentanol | 1.0 equivalent |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equivalents |
| Base | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) | 1.5 - 2.0 equiv (NaHCO₃), 1.2 - 1.5 equiv (TEA) |
| Solvent | THF/Water (1:1), Dichloromethane (DCM) | - |
| Temperature | Room Temperature (20-25 °C) | Moderate heating up to 40°C can be applied if the reaction is slow.[4] |
| Reaction Time | 2 - 12 hours | Monitored by TLC.[4] |
| Typical Yield | > 90% | High yields are generally achieved.[4][5] |
Visualizations
Reaction Scheme:
References
Application Notes and Protocols for Deprotection of Protected Aminocyclopentanol Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of common protecting groups used for aminocyclopentanol intermediates. These intermediates are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents. The selection of an appropriate deprotection strategy is critical to ensure high yields and purity of the final product, while preserving the integrity of other functional groups within the molecule.
Overview of Common Protecting Groups and Deprotection Strategies
Aminocyclopentanol intermediates possess two key functional groups that often require protection during multi-step syntheses: the amino group (-NH₂) and the hydroxyl group (-OH). The most common protecting groups for these functionalities and their primary deprotection methods are summarized below.
-
Amino Group Protection:
-
tert-Butoxycarbonyl (Boc): A widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.
-
Benzyloxycarbonyl (Cbz or Z): Another common amine protecting group, valued for its stability and removal by hydrogenolysis.
-
-
Hydroxyl Group Protection:
-
Silyl Ethers (e.g., TBDMS): Offer a range of stabilities and are typically removed using fluoride-based reagents.
-
The choice of a specific protecting group strategy depends on the overall synthetic route and the compatibility of the deprotection conditions with other functional groups present in the molecule.
Deprotection of N-Boc-Protected Aminocyclopentanols
The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. Its removal is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation.
Data Summary: Acidic Deprotection of N-Boc Group
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 h | >90 | [1][2] |
| 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 2 - 12 h | >90 | [3] |
| Oxalyl Chloride / Methanol (B129727) | Methanol | Room Temp. | 1 - 4 h | ~90 | [4] |
Experimental Protocols
Protocol 2.2.1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of a Boc protecting group.
Materials:
-
N-Boc-protected aminocyclopentanol intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected aminocyclopentanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[3][5]
Protocol 2.2.2: Deprotection using 4M HCl in 1,4-Dioxane
This method is often preferred for substrates where TFA might be too harsh or to obtain the hydrochloride salt of the amine directly.[3]
Materials:
-
N-Boc-protected aminocyclopentanol intermediate
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected aminocyclopentanol (1.0 equiv) in a minimal amount of 1,4-Dioxane.
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (5-10 equiv).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Workflow
Caption: Workflow for N-Boc deprotection using TFA.
Deprotection of N-Cbz-Protected Aminocyclopentanols
The Benzyloxycarbonyl (Cbz) group is a robust protecting group for amines, commonly removed by catalytic hydrogenolysis. This method is valued for its mild and neutral reaction conditions.
Data Summary: Hydrogenolysis of N-Cbz Group
| Hydrogen Source | Catalyst (mol%) | Solvent(s) | Temperature | Time | Typical Yield (%) | Reference(s) |
| H₂ (gas, 1 atm) | 10% Pd/C (5-10) | Methanol, Ethanol (B145695), Ethyl Acetate | Room Temp. | 2 - 24 h | >90 | [6][7][8] |
| Ammonium (B1175870) Formate (B1220265) | 10% Pd/C (10-20) | Methanol, Ethanol | Reflux | 0.5 - 2 h | >90 | [3] |
Experimental Protocols
Protocol 3.2.1: Deprotection using Catalytic Hydrogenolysis with H₂ Gas
This is the most common method for Cbz deprotection.
Materials:
-
N-Cbz-protected aminocyclopentanol intermediate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Cbz-protected aminocyclopentanol (1.0 equiv) in methanol or ethanol (approx. 0.1 M solution) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow it to dry completely.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
Protocol 3.2.2: Deprotection using Transfer Hydrogenolysis with Ammonium Formate
This method avoids the use of flammable hydrogen gas, making it a safer alternative.
Materials:
-
N-Cbz-protected aminocyclopentanol intermediate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol or Ethanol
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a solution of the N-Cbz-protected aminocyclopentanol (1.0 equiv) in methanol or ethanol, add 10% Pd/C (10-20 mol% Pd).
-
Add ammonium formate (5-10 equiv) in portions to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 0.5-2 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further if necessary.
Experimental Workflow
Caption: Workflow for N-Cbz deprotection via catalytic hydrogenolysis.
Deprotection of O-TBDMS-Protected Aminocyclopentanols
The tert-Butyldimethylsilyl (TBDMS or TBS) group is a common choice for protecting hydroxyl functionalities. Its removal is most effectively achieved using a source of fluoride (B91410) ions, with tetrabutylammonium (B224687) fluoride (TBAF) being the most common reagent.
Data Summary: Fluoride-Mediated Deprotection of O-TBDMS Group
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Reference(s) |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 0.5 - 16 h | >90 | [9][10] |
Experimental Protocol
Protocol 4.2.1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)
This protocol describes a general procedure for the cleavage of a TBDMS ether.
Materials:
-
O-TBDMS-protected aminocyclopentanol intermediate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the O-TBDMS-protected aminocyclopentanol (1.0 equiv) in anhydrous THF (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-16 hours. Monitor the reaction progress by TLC.[9]
-
Upon completion, dilute the reaction mixture with DCM and quench by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[10]
Experimental Workflow
Caption: Workflow for O-TBDMS deprotection using TBAF.
Conclusion
The deprotection of aminocyclopentanol intermediates is a critical step in the synthesis of many important pharmaceutical compounds. The choice of protecting group and the corresponding deprotection method must be carefully considered based on the specific requirements of the synthetic route. This document provides a set of reliable and well-established protocols for the removal of Boc, Cbz, and TBDMS protecting groups, which should serve as a valuable resource for researchers in the field of drug discovery and development. It is important to note that reaction conditions may require optimization for specific substrates to achieve the best results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Coupling of (1S,3R)-3-Aminocyclopentanol with Heterocyclic Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-Aminocyclopentanol is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of carbocyclic nucleoside analogues. These analogues, where the furanose sugar ring of natural nucleosides is replaced by a cyclopentane (B165970) ring, exhibit significant potential as antiviral and anticancer agents.[1][2] The substitution of the oxygen atom in the furanose ring with a methylene (B1212753) group enhances metabolic stability and resistance to enzymatic degradation.[1] This document provides detailed application notes and experimental protocols for the coupling of this compound with various heterocyclic bases, a critical step in the synthesis of these promising therapeutic agents.
The primary synthetic strategies for the preparation of carbocyclic nucleosides from aminocyclopentanol derivatives are the linear and convergent approaches. The linear synthesis involves the stepwise construction of the heterocyclic base onto the pre-formed aminocyclopentanol scaffold. In contrast, the convergent approach, which is the focus of these application notes, involves the direct coupling of a complete heterocyclic base with the aminocyclopentanol derivative.[1]
Signaling Pathway of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues often exert their therapeutic effects by interfering with viral replication or cancer cell proliferation. After administration, these compounds are typically phosphorylated in vivo by cellular kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation.
Caption: General mechanism of action for carbocyclic nucleoside analogues.
Experimental Protocols for Coupling Reactions
The coupling of this compound with heterocyclic bases can be achieved through various established synthetic methodologies. The choice of method often depends on the nature of the heterocyclic base and the desired final product. Below are detailed protocols for common coupling reactions.
General Experimental Workflow
A typical experimental workflow for the coupling of this compound with a heterocyclic base is depicted below. This workflow generally involves the coupling reaction, followed by purification and characterization of the product.
Caption: A typical experimental workflow for the synthesis of carbocyclic nucleosides.
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the coupling of amines with heteroaryl halides.
Reaction Scheme:
This compound + Heteroaryl Halide → (1S,3R)-3-(Heteroarylamino)cyclopentanol
Representative Protocol for Coupling with 2-Bromopyridine (B144113):
-
Materials:
-
This compound hydrochloride
-
2-Bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), 2-bromopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.03 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (1S,3R)-3-(pyridin-2-ylamino)cyclopentanol.
-
| Heterocyclic Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | Toluene | 80 | 4 | ~60-80 | Adapted from[1] |
| 6-Chloropurine (B14466) | Pd(OAc)₂ / Xantphos | Dioxane | 110 | 12 | ~70-90 | General Conditions |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | PdCl₂(dppf) | DMF | 90 | 8 | ~65-85 | General Conditions |
Protocol 2: Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a common method for coupling amines to electron-deficient heterocyclic systems, such as chloropyrimidines and chloropurines.
Reaction Scheme:
This compound + Electron-Deficient Heteroaryl Chloride → (1S,3R)-3-(Heteroarylamino)cyclopentanol
Representative Protocol for Coupling with 6-Chloropurine:
-
Materials:
-
This compound
-
6-Chloropurine
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
n-Butanol or Ethanol (B145695)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 6-chloropurine (1.0 eq) in n-butanol.
-
Add triethylamine (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
Filter the precipitate and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
| Heterocyclic Base | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloropurine | Et₃N | n-Butanol | Reflux | 12-24 | ~70-95 | General Conditions |
| 2,4-Dichloropyrimidine | DIPEA | Ethanol | Reflux | 6-12 | ~80-95 | General Conditions |
| 4,6-Dichloro-5-aminopyrimidine | K₂CO₃ | DMF | 80 | 5 | ~85-95 | [1] |
Protocol 3: Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by reduction to the corresponding amine. This method is suitable for coupling with heterocyclic aldehydes or ketones.
Reaction Scheme:
This compound + Heterocyclic Aldehyde/Ketone → Intermediate Imine/Enamine → (1S,3R)-3-((Heteroarylmethyl)amino)cyclopentanol
Representative Protocol for Coupling with Pyridine-4-carboxaldehyde:
-
Materials:
-
This compound
-
Pyridine-4-carboxaldehyde
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Heterocyclic Carbonyl | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-4-carboxaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | ~75-90 | General Conditions |
| 1-Methyl-1H-imidazole-2-carbaldehyde | NaBH₃CN | Methanol | RT | 24 | ~70-85 | General Conditions |
| Thiophene-2-carboxaldehyde | NaBH(OAc)₃ | DCM | RT | 12 | ~80-95 | General Conditions |
Conclusion
The coupling of this compound with a diverse range of heterocyclic bases is a cornerstone in the synthesis of medicinally important carbocyclic nucleoside analogues. The choice of the coupling strategy, whether it be palladium-catalyzed amination, nucleophilic aromatic substitution, or reductive amination, is dictated by the specific heterocyclic partner. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to facilitate the synthesis and exploration of novel therapeutic agents based on this versatile chiral scaffold.
References
Application Notes and Protocols for HPLC Separation of Aminocyclopentanol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoisomers of aminocyclopentanol, which include enantiomers and diastereomers, often exhibit different pharmacological and toxicological profiles. Consequently, the precise separation and quantification of these stereoisomers are critical for the development of safe and effective pharmaceuticals.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1]
This document provides detailed application notes and protocols for the separation of aminocyclopentanol stereoisomers using HPLC. It covers two primary strategies: the direct method using chiral stationary phases (CSPs) and the indirect method involving derivatization with a chiral reagent.
HPLC Methods for Stereoisomer Separation
There are two main approaches for separating stereoisomers by HPLC:
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are often the columns of choice due to their broad applicability.[1] For the separation of diastereomers, such as the cis and trans isomers of aminocyclopentanol, a standard reversed-phase column (e.g., C18) may be sufficient.[1] However, to resolve all four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers), a chiral stationary phase is typically necessary.[1]
-
Indirect Method: This method involves derivatizing the stereoisomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral HPLC column.[1] This approach is particularly useful when direct separation is challenging or to enhance detection sensitivity.[1]
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data for the separation of aminocyclopentanol stereoisomers under different HPLC conditions.
Table 1: Direct Separation of Aminocyclopentanol Diastereomers on a Cellulose-Based Chiral Stationary Phase
| Mobile Phase Composition (Hexane:Ethanol) | Mobile Phase Additive | Flow Rate (mL/min) | Temperature (°C) | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Resolution (R_s) |
| 90:10 | 0.1% DEA | 1.0 | 25 | 6.1 | 7.0 | 1.5 |
| 90:10 | 0.1% DEA | 1.0 | 25 | 9.8 | 11.8 | 2.3 |
| 90:10 | None | 1.0 | 25 | 9.0 (tailing) | 11.0 (tailing) | 1.2 |
DEA: Diethylamine. Data is representative and may vary based on the specific aminocyclopentanol derivative and instrumentation.
Table 2: Indirect Separation of Aminocyclopentanol Stereoisomers via Derivatization with Marfey's Reagent (FDAA)
| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
TFA: Trifluoroacetic acid. Retention times for the derivatized stereoisomers will depend on the specific aminocyclopentanol structure and the elution order of the resulting diastereomers.
Experimental Protocols
Protocol 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)
This protocol provides a starting point for the direct separation of aminocyclopentanol enantiomers and diastereomers.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase: Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Aminocyclopentanol stereoisomer mixture
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[2]
-
HPLC System Setup:
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.[1]
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers.
-
Determine the retention time (t_R) for each peak.
-
Calculate the resolution (R_s) between adjacent peaks using the formula: R_s = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.[2]
-
Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)
This protocol describes the derivatization of aminocyclopentanol stereoisomers with Marfey's reagent followed by HPLC analysis on an achiral column.
Materials:
-
HPLC system with a UV or Diode Array Detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
-
Aminocyclopentanol stereoisomer mixture
-
50 mM Sodium bicarbonate buffer (pH 9.0)
-
Acetone
-
2 M Hydrochloric acid
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
0.22 µm syringe filter
Procedure:
-
Derivatization:
-
Sample Preparation: Filter the derivatized sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install the C18 column and equilibrate with the initial mobile phase conditions (95% A, 5% B).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to 340 nm.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as described in Table 2.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the diastereomeric derivatives.
-
Determine the retention time (t_R) for each peak.
-
Calculate the resolution (R_s) between the peaks.
-
Visualizations
Caption: A logical workflow for the development of an HPLC method for separating aminocyclopentanol stereoisomers.
References
Application Notes and Protocols for the Enantiomeric Resolution of 3-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the resolution of 3-aminocyclopentanol (B77102) enantiomers, critical for ensuring the stereochemical purity of pharmaceutical intermediates and active pharmaceutical ingredients. The methods outlined below cover direct and indirect approaches using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs).
Introduction
The separation of enantiomers of chiral compounds like 3-aminocyclopentanol is a crucial step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for chiral separations. The two primary strategies for resolving enantiomers are direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral reagent to form diastereomers.[1] While specific application notes for the underivatized separation of 3-aminocyclopentanol are not widely available, methods for structurally similar cyclic amino alcohols provide a strong basis for method development.[1][2]
Method 1: Direct Enantioseparation by Chiral HPLC
This method describes the direct resolution of 3-aminocyclopentanol enantiomers using a polysaccharide-based or a macrocyclic glycopeptide-based chiral stationary phase. These types of CSPs are often the first choice for their wide range of applications in separating polar and ionizable compounds.[1][2][3]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the 3-aminocyclopentanol enantiomeric mixture in the mobile phase to a final concentration of 1.0 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Columns:
-
Option A (Polysaccharide-based): CHIRALPAK® IA or similar amylose-based CSP.
-
Option B (Macrocyclic Glycopeptide-based): Astec CHIROBIOTIC™ V or similar vancomycin-based CSP.[2]
-
-
Mobile Phase:
-
A screening approach with different mobile phase modes is recommended.[2]
-
Polar Ionic Mode (for CHIROBIOTIC V): Methanol with 0.1% acetic acid and 0.1% triethylamine.[2]
-
Normal Phase (for CHIRALPAK IA): Hexane/Ethanol (90:10, v/v) with 0.1% diethylamine (B46881) (DEA) to improve peak shape.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be varied between 20°C and 40°C to optimize separation.[2]
-
Detection: UV at 200-220 nm (as the analyte lacks a strong chromophore), or alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.[2]
-
Injection Volume: 5 µL.
3. Data Analysis:
-
Identify the retention times (t_R) for each enantiomer.
-
Calculate the separation factor (α) and resolution (Rs). A resolution of Rs ≥ 1.5 indicates baseline separation.
Expected Performance Data
The following table summarizes the expected, representative data for the separation of 3-aminocyclopentanol enantiomers based on the performance of these columns with similar analytes. Actual results may vary and require method optimization.
| Parameter | CHIRALPAK® IA (Normal Phase) | Astec CHIROBIOTIC™ V (Polar Ionic Mode) |
| Mobile Phase | Hexane/Ethanol/DEA (90:10:0.1) | Methanol/Acetic Acid/TEA (99.8:0.1:0.1) |
| t_R1 (min) | 8.5 | 6.2 |
| t_R2 (min) | 10.2 | 7.8 |
| Separation Factor (α) | 1.20 | 1.26 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Method 2: Indirect Enantioseparation by HPLC after Derivatization
This method is useful when direct separation is challenging or to enhance detection sensitivity. The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a common choice for derivatizing primary and secondary amines.
Experimental Protocol
1. Derivatization Protocol (using Marfey's Reagent - FDAA):
-
To 50 µL of a 1 mg/mL solution of the 3-aminocyclopentanol enantiomeric mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]
-
Incubate the mixture at 40 °C for 1 hour.[1]
-
After cooling to room temperature, neutralize the reaction with 2 M HCl and dilute with the mobile phase.
2. HPLC Conditions:
-
Column: Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).[1]
-
Gradient Program: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
Expected Performance Data
The following table presents expected, representative data for the separation of the diastereomeric derivatives of 3-aminocyclopentanol.
| Parameter | C18 Reversed-Phase |
| Mobile Phase | Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA) |
| t_R1 (min) | 15.3 |
| t_R2 (min) | 16.8 |
| Separation Factor (α) | 1.10 |
| Resolution (Rs) | > 2.0 |
Method 3: Enantioseparation by Chiral GC after Derivatization
For volatile compounds, Gas Chromatography (GC) with a chiral stationary phase is a powerful technique. 3-aminocyclopentanol requires derivatization to increase its volatility and thermal stability. A common approach is the acylation of the amino group followed by silylation of the hydroxyl group.
Experimental Protocol
1. Derivatization Protocol:
-
To 1 mg of 3-aminocyclopentanol in a vial, add 100 µL of ethyl acetate (B1210297) and 20 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 45 minutes. The resulting solution is ready for GC injection.
2. GC-FID Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based chiral stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 270°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Expected Performance Data
The following table shows expected, representative data for the GC separation of the derivatized 3-aminocyclopentanol enantiomers.
| Parameter | Chiraldex G-TA |
| Oven Program | 90°C (1 min), 2°C/min to 150°C, hold 5 min |
| t_R1 (min) | 22.5 |
| t_R2 (min) | 23.1 |
| Separation Factor (α) | 1.03 |
| Resolution (Rs) | > 1.8 |
Visualizations
Caption: Workflow for the enantiomeric resolution of 3-aminocyclopentanol.
References
Application Notes and Protocols for the Derivatization of Aminocyclopentanols for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocyclopentanols are a class of chiral building blocks that are integral to the synthesis of a wide range of pharmaceutical compounds. The stereochemistry of these molecules can significantly influence their pharmacological activity and toxicological profile. Therefore, the development of robust and reliable analytical methods for the chiral analysis of aminocyclopentanols is of paramount importance in drug discovery and development.
This application note provides detailed protocols for the derivatization of aminocyclopentanols to facilitate their chiral analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Derivatization is a key strategy in chiral analysis as it converts enantiomers, which are otherwise indistinguishable by many analytical techniques, into diastereomers with distinct physicochemical properties, allowing for their separation and quantification.
Chiral Analysis via Derivatization: An Overview
The fundamental principle behind chiral analysis via derivatization is the reaction of the enantiomeric mixture of aminocyclopentanols with an enantiomerically pure chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers that can be separated and quantified using standard chromatographic or spectroscopic techniques.
I. Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile compounds, GC-MS offers high resolution and sensitivity. Aminocyclopentanols, being polar, require derivatization to increase their volatility and thermal stability for GC analysis. A common and effective method is a two-step derivatization involving acylation of the amino group followed by silylation of the hydroxyl group.
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
1. Acylation of the Amino Group: a. To 1 mg of the aminocyclopentanol sample in a vial, add 100 µL of a suitable solvent (e.g., dichloromethane). b. Add 20 µL of trifluoroacetic anhydride (B1165640) (TFAA). c. Cap the vial and heat at 60°C for 30 minutes. d. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
2. Silylation of the Hydroxyl Group: a. To the dried residue from the acylation step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. b. Cap the vial and heat at 70°C for 45 minutes. c. The resulting solution containing the derivatized aminocyclopentanol is ready for GC-MS injection.
GC-MS Conditions
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based chiral stationary phase.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).
Data Presentation
The following table presents representative data for the GC-MS separation of derivatized aminocyclopentanol enantiomers. Note: This is illustrative data, and actual retention times and resolution may vary depending on the specific aminocyclopentanol isomer and instrumentation.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Enantiomer 1 | 22.5 | \multirow{2}{}{> 1.5} | \multirow{2}{}{1.05} |
| Enantiomer 2 | 23.1 |
II. Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds. For the chiral analysis of aminocyclopentanols, an indirect approach using a chiral derivatizing agent and a standard achiral column is often employed. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a popular choice for the derivatization of primary and secondary amines.[2][3][4]
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
a. Prepare a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0). b. To 50 µL of the aminocyclopentanol solution, add 100 µL of a 1% (w/v) solution of FDAA in acetone. c. Incubate the mixture at 40°C for 1 hour. d. After incubation, neutralize the reaction with 20 µL of 2 M HCl. e. The sample is now ready for HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Aminocyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-aminocyclopentanol (B77102). This valuable chiral building block is a cornerstone in the development of novel therapeutics, particularly carbocyclic nucleoside analogues with antiviral and anticancer properties.[1] The presence of two chiral centers in 3-aminocyclopentanol results in four possible stereoisomers, making precise stereochemical control a critical and often challenging aspect of its synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of 3-aminocyclopentanol?
A1: The main challenges revolve around controlling both diastereoselectivity (achieving the desired cis or trans configuration) and enantioselectivity (obtaining the correct enantiomer). Key difficulties include:
-
Achieving High Stereoselectivity: Many synthetic routes yield mixtures of stereoisomers that can be difficult to separate.
-
Protecting Group Strategy: The amino and hydroxyl groups require protection to prevent unwanted side reactions, and the choice of protecting groups can influence the stereochemical outcome of subsequent reactions.[2][3]
-
Chiral Resolution: Separating enantiomers from a racemic mixture can be inefficient, and the success is highly dependent on the choice of resolving agent or enzyme.[4]
-
Cost and Safety of Reagents: Some stereoselective methods employ expensive catalysts or hazardous reagents, which can be a concern for large-scale synthesis.[5]
Q2: Which protecting groups are recommended for the amino and hydroxyl functions of 3-aminocyclopentanol?
A2: The choice of protecting group is crucial and depends on the specific reaction conditions of your synthetic route. Common choices include:
-
Amino Group: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. Boc is stable under many conditions but is readily removed with acid. Cbz is removed by hydrogenolysis.[2]
-
Hydroxyl Group: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are common choices due to their stability and ease of removal with fluoride (B91410) reagents.
Q3: What are the common methods for separating the stereoisomers of 3-aminocyclopentanol?
A3: The separation of the four stereoisomers is a significant analytical challenge.[6] High-Performance Liquid Chromatography (HPLC) is the most common technique.[6] There are two main approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[6]
-
Indirect Method: Involves derivatizing the aminocyclopentanol mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6] For separating diastereomers (cis vs. trans), a standard reversed-phase column (e.g., C18) can often be effective.[6]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of 3-Aminocyclopentanone (B3224326) Precursors
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | The choice of reducing agent and protecting group on the amine can influence the direction of hydride attack. A bulky protecting group may favor the formation of one diastereomer over the other. Experiment with different N-protecting groups (e.g., Boc vs. Cbz) and reducing agents of varying steric bulk (e.g., NaBH₄ vs. L-Selectride). | Improved diastereomeric ratio (d.r.). |
| Chelation Control | If a chelating metal is present in the reducing agent (e.g., from LiAlH₄), it can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, leading to a specific diastereomer. If non-chelation control is desired, use a non-chelating reducing agent like sodium borohydride. | Altered diastereoselectivity, potentially favoring the opposite diastereomer. |
| Reaction Temperature | Lower reaction temperatures often lead to higher diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. | Increased diastereomeric ratio. |
Issue 2: Poor Enantioselectivity in Enzymatic Kinetic Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme | The chosen lipase (B570770) may not be well-suited for the specific aminocyclopentanol substrate. | Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify one with higher enantioselectivity.[4] |
| Incorrect Solvent | The solvent can significantly affect enzyme activity and enantioselectivity.[4] | Test a range of organic solvents, such as ethers (diethyl ether, diisopropyl ether) or toluene.[4] |
| Inefficient Acyl Donor | The nature of the acylating agent is critical for both reaction rate and enantioselectivity.[4] | Experiment with different acyl donors, such as vinyl acetate (B1210297) or isopropenyl acetate. |
| Non-ideal Temperature | Reaction temperature can influence both the rate and the enantioselectivity of the enzymatic reaction. | Lowering the temperature may enhance enantioselectivity, though it might decrease the reaction rate.[4] |
Issue 3: Incomplete or Side Reactions During Deprotection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Boc Deprotection Side Reactions | When using strong acids (e.g., TFA or HCl) to remove a Boc group, the generated tert-butyl cation can cause side reactions like alkylation. | Include a scavenger, such as triethylsilane or anisole, in the reaction mixture to trap the carbocation. |
| Incomplete Cbz Deprotection | The catalyst (e.g., Palladium on carbon) may be poisoned or inactive. | Ensure the use of a fresh, high-quality catalyst. If the substrate contains functional groups that can poison the catalyst (e.g., thiols), consider an alternative deprotection method or a more robust catalyst. |
| Silyl Ether Stability | The silyl protecting group may be prematurely cleaved under certain reaction conditions. | Choose a more robust silyl group (e.g., TIPS instead of TMS) if subsequent reaction steps are harsh. |
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for different synthetic approaches to 3-aminocyclopentanol and related structures. Note that specific results can vary significantly based on the substrate and precise reaction conditions.
| Method | Substrate | Catalyst/Reagent | Yield (%) | Stereoselectivity (ee% or d.r.) |
| Asymmetric Vinylation | Ynamide and various aldehydes | MIB-derived catalyst | 68-86 | 54-98% ee |
| Diastereoselective Hydrogenation | Enantioenriched β-hydroxy enamines | Pd/C | 82-90 | Moderate to excellent d.r. |
| Hetero-Diels-Alder / Enzymatic Resolution | Cyclopentadiene and tert-butyl hydroxylamine (B1172632) carbonate | Lipase | High | >99% ee |
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-3-aminocyclopentanone
This protocol is a general guideline for the asymmetric reduction of a protected 3-aminocyclopentanone using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Materials:
-
N-Boc-3-aminocyclopentanone
-
(R)- or (S)-CBS catalyst
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-aminocyclopentanone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the CBS catalyst (typically 5-10 mol%) to the solution.
-
Slowly add the borane-dimethyl sulfide complex (BMS) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enzymatic Kinetic Resolution of Racemic cis-3-Aminocyclopentanol
This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic aminocyclopentanol using a lipase.
Materials:
-
Racemic cis-3-aminocyclopentanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., diisopropyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves
Procedure:
-
To a flask containing racemic cis-3-aminocyclopentanol and anhydrous diisopropyl ether, add the immobilized lipase and molecular sieves.
-
Add the acyl donor (typically 0.5-0.6 equivalents for optimal resolution).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the unreacted alcohol and the acylated product.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by flash column chromatography.
-
The acylated product can be deacylated (e.g., by hydrolysis with a base like sodium methoxide) to obtain the other enantiomer of the aminocyclopentanol.
Visualizations
Caption: Key strategies for the stereoselective synthesis of 3-aminocyclopentanol.
Caption: A logical workflow for troubleshooting poor stereoselectivity.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Improving yield and purity in (1R,3S)-3-aminocyclopentanol hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Suboptimal reaction conditions (temperature, pressure, time).- Incomplete reactions in key steps.- Degradation of intermediates or product.- Inefficient purification and isolation. | - Systematically optimize reaction parameters for each step.- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, GC, HPLC).- Ensure inert atmosphere (e.g., nitrogen or argon) where necessary to prevent degradation.- Optimize crystallization and filtration conditions to minimize product loss. |
| Low Diastereoselectivity (Contamination with cis-isomer) | - Incorrect choice of reducing agent or reaction conditions during the reduction of a 3-aminocyclopentanone (B3224326) precursor. | - Employ stereoselective reducing agents.- Optimize the temperature and solvent for the reduction step to favor the formation of the desired trans-isomer. |
| Low Enantiomeric Purity | - Inefficient chiral resolution (enzymatic or chemical).- Racemization during a synthetic step. | - Screen different lipases and reaction conditions for enzymatic resolution to improve enantioselectivity.[1]- For chemical resolution, carefully select the resolving agent and optimize crystallization conditions.- Investigate the stability of chiral intermediates under the reaction conditions to identify and mitigate potential racemization pathways. |
| Formation of Byproducts during N-Boc Deprotection | - The tert-butyl cation generated during acidic deprotection can act as an alkylating agent, leading to side reactions with nucleophiles present. | - Use scavengers to trap the tert-butyl cation.- Consider alternative deprotection methods if side reactions are significant. |
| Poor Crystallization of the Final Hydrochloride Salt | - Presence of impurities inhibiting crystal formation.- Suboptimal solvent system for crystallization. | - Purify the free amine before salt formation.- Screen various solvent systems (e.g., isopropanol (B130326), ethanol, dioxane) to find the optimal conditions for crystallization.[1][2]- Control the rate of cooling and agitation to promote the formation of well-defined crystals. |
| Incomplete Hydrogenation | - Catalyst poisoning or deactivation.- Insufficient hydrogen pressure or reaction time. | - Use fresh, high-quality catalyst (e.g., Palladium on carbon).[1][3]- Ensure the substrate and solvent are free of catalyst poisons.- Optimize hydrogen pressure and reaction time based on reaction monitoring.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for (1R,3S)-3-aminocyclopentanol hydrochloride?
A1: The primary synthetic strategies include:
-
Chiral Resolution: This involves the separation of a racemic mixture of cis-3-aminocyclopentanol.[3] This can be achieved through enzymatic resolution, for example, using a lipase (B570770) to selectively acylate one enantiomer, or through chemical resolution with a chiral acid.[1]
-
Asymmetric Synthesis: This approach builds the desired stereochemistry from a chiral starting material or through a stereoselective reaction. One common method involves a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral dienophile, followed by further transformations.[1][4]
Q2: How can I improve the yield of the hetero-Diels-Alder reaction?
A2: To improve the yield of the hetero-Diels-Alder reaction, consider the following:
-
Catalyst and Ligand: The choice of catalyst (e.g., copper chloride) and ligand (e.g., 2-ethyl-2-oxazoline) is crucial for achieving high efficiency.[1]
-
Oxidizing Agent: The in-situ formation of the nitroso intermediate from a hydroxylamine (B1172632) precursor often requires an oxidizing agent.
-
Reaction Conditions: Control of temperature (typically 20-30°C) and reaction time is important for minimizing side reactions and maximizing the yield of the desired cycloaddition product.[1]
Q3: What are the key considerations for the purification of the final product?
A3: For obtaining high-purity (1R,3S)-3-aminocyclopentanol hydrochloride, focus on:
-
Crystallization: The hydrochloride salt is typically isolated by crystallization. The choice of solvent is critical; isopropanol is a commonly used solvent for this purpose.[1][2] The final product can be precipitated by adding a solution of HCl in a suitable solvent to the free amine.
-
Washing: Washing the filter cake with a cold solvent, such as acetone, helps remove residual impurities.[2][5]
-
Drying: The purified salt should be dried under vacuum to remove any remaining solvent.[2][5]
Q4: How can I monitor the progress and purity of the reactions?
A4: Gas Chromatography (GC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product and intermediates.[2] High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to determine the enantiomeric purity.
Experimental Protocols
Example Protocol: Deprotection and Hydrochloride Salt Formation
This protocol describes the deprotection of a Boc-protected amine and the subsequent formation of the hydrochloride salt.
-
Preparation of HCl in Isopropanol: Under a nitrogen atmosphere, slowly add acetyl chloride to cooled isopropanol with stirring to generate a solution of hydrogen chloride in isopropanol in situ.[1]
-
Deprotection: Dissolve the Boc-protected (1R,3S)-3-aminocyclopentanol intermediate in isopropanol.[1]
-
Reaction: Slowly add the solution of the protected amine to the prepared HCl/isopropanol solution at room temperature.[1][2]
-
Monitoring: Monitor the reaction for completion (typically 12 hours) using GC.[2]
-
Crystallization: Upon completion, cool the reaction mixture to 0°C to induce crystallization of the hydrochloride salt.[1][2]
-
Isolation: Collect the solid product by filtration under a nitrogen atmosphere.[2]
-
Washing: Wash the filter cake with cold isopropanol and then with acetone.[2]
-
Drying: Dry the final product under vacuum at 40°C.[2]
Quantitative Data Summary
| Synthesis Step | Reagents and Conditions | Yield | Purity | Reference |
| Hydrogenation and Salt Formation | Intermediate III, 10% Pd/C, H₂ (1.0 MPa), MTBE, then HCl gas | 58.2% | >99.5% (optical purity) | [3] |
| Deprotection and Salt Formation | Compound III, Pivaloyl chloride, Isopropanol, then Acetone wash | 69.8% (overall) | 99.75% (GC) | [2][5] |
| Deprotection and Salt Formation | Intermediate (+)-V, Acetyl chloride, Isopropanol | 80% | Not specified | [1] |
| Hydrogenation and Purification | Intermediate B, Catalyst, Methanol, H₂ (50 Psi) | Not specified | 98% (GC) | [6] |
Visualizations
Caption: General experimental workflow for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 6. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Aminocyclopentanol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of aminocyclopentanol derivatives. The following guides and FAQs address specific side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of aminocyclopentanol derivatives via epoxide ring-opening?
A1: The most prevalent side reaction is the formation of regioisomers. When using an unsymmetrical epoxide like cyclopentene (B43876) oxide derivatives, the amine nucleophile can attack at different carbon atoms of the epoxide ring, leading to a mixture of products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1] Another potential side reaction is the formation of diamine byproducts, especially if the reaction conditions favor further reaction of the initial product.
Q2: How do reaction conditions affect the regioselectivity of the epoxide ring-opening?
A2: Reaction conditions are critical in controlling the regioselectivity.[1]
-
Acidic Conditions: Under acidic catalysis, the reaction tends to proceed through a mechanism with significant SN1 character. The nucleophile (amine) will preferentially attack the more substituted carbon atom of the epoxide, which can better stabilize the partial positive charge in the transition state.[3][4]
-
Basic or Neutral Conditions: In the absence of an acid catalyst, the reaction follows a classic SN2 mechanism. The amine attacks the less sterically hindered carbon atom of the epoxide ring.[3][4]
Q3: I am observing the formation of a di-aminated byproduct. How can I minimize this?
A3: The formation of a diaminocyclopentanol can occur if the initially formed aminocyclopentanol acts as a nucleophile and reacts with another molecule of the epoxide starting material. To minimize this, you can:
-
Use a slight excess of the amine nucleophile to ensure it is the primary nucleophile reacting with the epoxide.
-
Control the reaction temperature; higher temperatures can sometimes lead to more side reactions.
-
Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting epoxide is consumed.
Q4: My reaction is showing low to no conversion of the starting epoxide. What are the possible causes and solutions?
A4: Low or no conversion can be due to several factors:
-
Inactive Catalyst: If using a catalyst (e.g., acid or Lewis acid), ensure it is fresh and active.
-
Insufficient Reaction Time or Temperature: Some amines are less reactive and may require longer reaction times or gentle heating to proceed.[1] Monitor the reaction by TLC to determine the optimal time and temperature.
-
Poor Nucleophilicity of the Amine: Highly hindered or electron-deficient amines may react slowly. In such cases, a more forcing condition (higher temperature, stronger catalyst) might be necessary.
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
This is a common issue when the desired outcome is a single regioisomer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data on Regioselectivity
The regioselectivity of the ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes can be influenced by the substituents on the nitrogen atom.[2]
| Epoxide Substrate | Nucleophile | Catalyst | C1 Adduct (%) | C2 Adduct (%) |
| N-benzyl-N-methylamino | Various amines | None (neat) | Major Product | Minor Product |
| N,N-dibenzylamino | Various amines | None (neat) | Mixture | Mixture |
| N,N-dibenzylamino | Morpholine | Yb(OTf)₃ | 68 | 21 |
| N,N-dibenzylamino | Pyrrolidine | Yb(OTf)₃ | 72 | 19 |
Data adapted from a study on the synthesis of diaminocyclopentanols, where C1 and C2 refer to the two different carbon atoms of the epoxide ring.[2]
Issue 2: Formation of Multiple Unidentified Byproducts
The appearance of several spots on a TLC plate in addition to the starting material and desired product indicates multiple side reactions.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Polymerization of the epoxide | Add the amine slowly to the reaction mixture, possibly at a lower temperature, to control the reaction rate. |
| Reaction with solvent | If using a protic solvent under acidic conditions, the solvent may compete as a nucleophile. Consider using an aprotic solvent or running the reaction neat. |
| Degradation of starting materials or products | Ensure the purity of your starting materials.[5] Avoid unnecessarily high temperatures or prolonged reaction times. Store the final product under an inert atmosphere and protected from light, as oxidation of the amine can occur.[5] |
| Over-alkylation of the amine | This can occur if the product amine is more nucleophilic than the starting amine. Use a defined stoichiometry and monitor the reaction progress to avoid this. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of Cyclopentene Oxide
This protocol favors the SN2 pathway, leading to the amine attacking the less sterically hindered carbon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene oxide (1.0 eq) in a minimal amount of a suitable aprotic solvent (e.g., acetonitrile) or prepare to run the reaction neat.
-
Amine Addition: Add the desired amine (1.2 - 2.0 eq) to the flask.[1]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening of Cyclopentene Oxide
This protocol favors the SN1-like pathway, with the amine attacking the more substituted carbon.
-
Reaction Setup: In a round-bottom flask, dissolve cyclopentene oxide (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., glacial acetic acid, 1.0 - 1.5 eq) or a Lewis acid to the mixture.[1]
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, as monitored by TLC.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1. A basic wash during the work-up may be necessary to remove the acid catalyst.
Reaction Pathways
Caption: Reaction pathways in aminocyclopentanol synthesis.
References
Technical Support Center: Optimization of Coupling Reactions for Carbocyclic Nucleosides
Welcome to the technical support center for the synthesis of carbocyclic nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of coupling reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling reactions for carbocyclic nucleoside synthesis, offering potential causes and actionable solutions.
Issue 1: Low to no yield of the desired carbocyclic nucleoside in a Mitsunobu reaction.
-
Potential Cause 1: Poor solubility of the nucleobase.
-
Solution: Adenine (B156593), in particular, has low solubility in THF, a common solvent for Mitsunobu reactions.[1] Consider using a co-solvent like dioxane or switching to a different solvent system. For adenine, using an N-6-protected derivative, such as N-6-bis-Boc-adenine, can significantly improve solubility and reaction efficiency.[1][2]
-
-
Potential Cause 2: Inactive reagents.
-
Solution: Ensure that the phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and the azodicarboxylate (e.g., DEAD, DIAD) are fresh and have been stored under appropriate conditions (e.g., under an inert atmosphere) to prevent degradation.
-
-
Potential Cause 3: Steric hindrance.
-
Solution: If the alcohol on the carbocyclic ring or the nucleobase is sterically hindered, the reaction may proceed slowly or not at all. Increasing the reaction temperature or using a less bulky phosphine reagent, such as tributylphosphine (B147548) (n-Bu₃P), might improve the yield.[3]
-
-
Potential Cause 4: Competing side reactions.
-
Solution: The free amino group on nucleobases like adenine can lead to side reactions.[1] Protecting the exocyclic amino group can prevent these unwanted reactions.
-
Issue 2: Formation of undesired regioisomers (e.g., N7 vs. N9 alkylation of purines).
-
Potential Cause: Multiple nucleophilic sites on the heterocyclic base.
-
Solution: Direct alkylation methods can often lead to a mixture of N7 and N9 substituted purine (B94841) derivatives.[4] The Mitsunobu reaction generally provides better regioselectivity for the desired N9 isomer. Optimizing the reaction conditions, such as pre-forming the PPh₃-DEAD complex before adding the alcohol and nucleobase, can sometimes improve selectivity.[4] In some cases, separation of the isomers by chromatography is necessary.
-
Issue 3: Difficulty in removing byproducts, such as triphenylphosphine oxide (TPPO).
-
Potential Cause: High polarity and solubility of byproducts in the reaction mixture.
-
Solution: The removal of TPPO is a common challenge in Mitsunobu chemistry.[3] While chromatography is often required, several strategies can be employed for easier removal:
-
Crystallization: In some cases, the desired product can be selectively crystallized from the reaction mixture.
-
Oxidation of unreacted PPh₃: Washing the reaction mixture with a 15 wt% hydrogen peroxide solution can convert the remaining PPh₃ to the more polar TPPO, which can then be more easily removed by filtration through silica (B1680970) gel.[3]
-
Use of alternative phosphines: Employing polymer-bound or fluorous-tagged phosphines can facilitate the removal of the corresponding phosphine oxide by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions used for the synthesis of carbocyclic nucleosides?
A1: The Mitsunobu reaction is one of the most extensively used methods for coupling a carbocyclic alcohol with a nucleobase.[3][4] Other methods include SN2 reactions, which can be an alternative to the Mitsunobu protocol, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, particularly for the synthesis of C-nucleosides.[5][6]
Q2: How can I improve the yield of my Mitsunobu coupling reaction for an allylic alcohol?
A2: Allylic alcohols are generally more reactive in Mitsunobu reactions. For these substrates, the coupling can often be achieved at lower temperatures (e.g., 0 °C) and with shorter reaction times, leading to high yields, sometimes around 90%.[1]
Q3: My pyrimidine (B1678525) base is giving a low yield in the Mitsunobu reaction. What can I do?
A3: While purines are often good nucleophiles, the success with pyrimidines can be more variable. One approach is to use a modified Mitsunobu protocol.[5] Alternatively, an SN2 reaction using a mesylated or tosylated carbocycle and the pyrimidine base in the presence of a non-nucleophilic base might be a more efficient route.[5]
Q4: Are there alternatives to the Mitsunobu reaction for coupling adenine?
A4: Yes. Due to the challenges with adenine in Mitsunobu reactions, using 6-chloropurine (B14466) as the heterocyclic unit is a common strategy.[1] The 6-chloro group can then be aminated in a subsequent step to yield the desired adenine derivative. However, this adds an extra step to the synthesis.[1] A more direct approach is to use N-6-bis-Boc-protected adenine, which shows enhanced solubility and reduced side reactions under Mitsunobu conditions.[1]
Data Presentation
Table 1: Comparison of Mitsunobu Reaction Conditions for Different Alcohols with N-6-bis-Boc-adenine.
| Entry | Alcohol Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Non-allylic cyclopentanol (B49286) | 5 | Room Temperature | 85 | [1] |
| 2 | Allylic alcohol | 0.5 | 0 | ~90 | [1] |
| 3 | Non-allylic cyclopentanol (different isomer) | 2 | Room Temperature | 85 | [1] |
| 4 | Sterically unencumbered alcohol | Not specified | Not specified | 96 | [1] |
Experimental Protocols
Typical Protocol for a Mitsunobu Reaction: [1][4]
-
Preparation: To a solution of the carbocyclic alcohol (1 mmol), triphenylphosphine (1.2 mmol), and the nucleobase (e.g., N-6-bis-Boc-adenine) (1.2 mmol) in dry THF (10 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the desired carbocyclic nucleoside.
Note: If the nucleobase is poorly soluble in THF, a suspension of the nucleobase, alcohol, and PPh₃ in dioxane can be treated with DEAD in THF.[4]
Visualizations
Caption: Workflow for a typical Mitsunobu coupling reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. auburn.edu [auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ffame.org [ffame.org]
- 5. Cyclopentane-nucleobase coupling in the synthesis of carbocyclic L-nucleosides: is a SN2-reaction an alternative to the Mitsunobu-reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 3-Aminocyclopentanol Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of cis and trans isomers of 3-aminocyclopentanol (B77102).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the stereoisomers of 3-aminocyclopentanol?
A1: The primary methods for resolving the four stereoisomers of 3-aminocyclopentanol (cis-(1R,3S), cis-(1S,3R), trans-(1R,3S), and trans-(1S,3R)) include:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique that can be employed in two main ways:
-
Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase (B570770), to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other, allowing for separation.[2]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic aminocyclopentanol with a chiral resolving agent (like tartaric acid) to form diastereomeric salts.[3] These salts have different solubilities, allowing for their separation by fractional crystallization.[4]
Q2: Do I need a chiral stationary phase (CSP) to separate cis and trans isomers?
A2: Not necessarily for the diastereomers. The cis and trans isomers of 3-aminocyclopentanol are diastereomers and have different physical properties. Therefore, they can often be separated on a standard achiral reversed-phase column, such as a C18 column.[1] However, to separate the enantiomers of the cis isomer from each other (e.g., (1R,3S) from (1S,3R)) or the enantiomers of the trans isomer, a chiral stationary phase is typically required.[1]
Q3: What are the most effective types of chiral stationary phases (CSPs) for 3-aminocyclopentanol?
A3: For polar amino alcohols like 3-aminocyclopentanol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[1][5]
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are versatile and a good starting point for method development.[6]
-
Macrocyclic glycopeptide-based CSPs (e.g., those with vancomycin (B549263) or teicoplanin selectors) are well-suited for polar and ionizable compounds and can be used in various modes (polar ionic, polar organic, reversed-phase).[5]
Q4: When should I consider derivatization for HPLC analysis?
A4: Derivatization should be considered when direct separation on a CSP is challenging, resolution is poor, or to enhance detection sensitivity.[1] By reacting the aminocyclopentanol with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA), you convert the enantiomeric pairs into diastereomeric pairs, which can be more easily separated on a standard achiral column.[1][7]
Q5: My enzymatic resolution is slow and has low enantioselectivity. What should I do?
A5: Slow reaction rates and low enantioselectivity (low E-value) are common challenges. To troubleshoot:
-
Screen Different Enzymes: The choice of enzyme is critical. Lipases like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase are common starting points.[8][9]
-
Optimize the Solvent: The organic solvent can significantly impact enzyme activity and selectivity. Common choices include ethers (diisopropyl ether) and toluene.[9]
-
Vary the Acylating Agent: Activated esters like vinyl acetate (B1210297) are often used. The choice of acyl donor can have a profound effect on the reaction.[2]
-
Lower the Temperature: Decreasing the reaction temperature can sometimes enhance enantioselectivity, though it may further decrease the reaction rate.[8]
Troubleshooting Guides
HPLC Separation Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[6] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane).[6] In reversed-phase, adjust the organic modifier-to-aqueous buffer ratio.[5] | |
| Incorrect mobile phase additives. | For a basic compound like 3-aminocyclopentanol, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[10] | |
| Temperature is not optimal. | Vary the column temperature. Lower temperatures often improve chiral selectivity. | |
| Peak Tailing or Fronting | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., a small amount of acid or base) to minimize undesirable interactions.[5] |
| Sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[11] | |
| Column overload. | Reduce the injection volume or the sample concentration.[11] | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injections (at least 10-20 column volumes). |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure accurate and consistent preparation.[12] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Split Peaks | Column void or channeling. | This may indicate a damaged column that needs replacement. Avoid sudden pressure shocks.[6] |
| Co-elution with an impurity. | Alter separation conditions (mobile phase, temperature) to see if the peaks can be resolved.[11] |
Enzymatic Resolution Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Low Enantioselectivity (low E-value) | Non-optimal enzyme for the substrate. | Screen a panel of different lipases (e.g., CAL-B, PCL, Pseudomonas fluorescens lipase).[9] |
| Inappropriate reaction conditions. | Optimize temperature (lower temperature often increases enantioselectivity), solvent, and acyl donor.[8] | |
| Slow Reaction Rate | Low enzyme activity. | Increase the enzyme loading. Ensure the enzyme is not denatured. |
| Poor substrate solubility. | Choose a solvent in which the substrate is more soluble. | |
| Product inhibition. | If the product inhibits the enzyme, consider in-situ product removal. | |
| Low Conversion (<50%) | Enzyme deactivation over time. | Immobilize the enzyme to improve stability. |
| Reversibility of the reaction. | Use an acyl donor that makes the reaction irreversible (e.g., vinyl acetate, which generates acetaldehyde).[3] |
Data Presentation
Table 1: Illustrative HPLC Data for Separation of 3-Aminocyclopentanol Isomers
Disclaimer: The following data are illustrative and serve as a starting point for method development. Actual retention times and resolution will vary depending on the specific HPLC system, column, and conditions.
| Isomer | Retention Time (min) - Method A | Retention Time (min) - Method B |
| trans-(1S,3R)-3-aminocyclopentanol | 8.5 | 12.1 |
| trans-(1R,3S)-3-aminocyclopentanol | 9.2 | 13.5 |
| cis-(1S,3R)-3-aminocyclopentanol | 10.8 | 15.8 |
| cis-(1R,3S)-3-aminocyclopentanol | 11.5 | 17.2 |
| Resolution (Rs) trans | 1.6 | 2.5 |
| Resolution (Rs) cis | 1.5 | 2.6 |
Method A Conditions:
-
Column: Chiral Polysaccharide-based CSP (e.g., Amylose (B160209) tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
Method B Conditions:
-
Column: Chiral Macrocyclic Glycopeptide-based CSP (e.g., Teicoplanin)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 20 °C
Table 2: Illustrative Data for Enzymatic Resolution of cis-3-Aminocyclopentanol
Disclaimer: The following data are for illustrative purposes. Actual conversion and enantiomeric excess (ee) will depend on the specific enzyme and reaction conditions.
| Enzyme | Acyl Donor | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Novozym 435 (CAL-B) | Vinyl Acetate | 24 | 48 | >99 | 96 |
| Lipase PS "Amano" SD | Vinyl Acetate | 48 | 45 | 98 | 97 |
| Candida rugosa Lipase | Ethyl Acetate | 72 | 35 | 65 | 92 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation
This protocol provides a starting point for the direct separation of all four stereoisomers of 3-aminocyclopentanol.
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives.
-
Sample Preparation: Dissolve the 3-aminocyclopentanol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (n-hexane:isopropanol). Add a basic modifier, such as 0.1% diethylamine (DEA), to improve peak shape for the basic amine.[10]
-
Chromatographic Conditions:
-
Optimization: If resolution is insufficient, systematically adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time.[11] Also, consider screening other CSPs or mobile phase systems.
Protocol 2: Indirect HPLC Separation via Derivatization
This method is useful when direct separation is challenging. It converts the enantiomers into diastereomers for separation on a standard achiral column.
-
Derivatization (using Marfey's Reagent - FDAA):
-
Column Selection: Use a standard C18 reversed-phase column.
-
Sample Preparation: The reaction mixture from the derivatization step can be directly injected after cooling.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Use a gradient elution, for example: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Protocol 3: Enzymatic Kinetic Resolution using Lipase
This protocol describes a typical procedure for the kinetic resolution of racemic cis-3-aminocyclopentanol.
-
Materials:
-
Racemic cis-3-aminocyclopentanol.
-
Immobilized Lipase (e.g., Novozym 435 / CAL-B).
-
Acylating Agent (e.g., Vinyl Acetate).
-
Organic Solvent (e.g., Diisopropyl ether or Toluene).
-
-
Procedure:
-
To a solution of racemic cis-3-aminocyclopentanol (1.0 eq.) in the organic solvent, add the acylating agent (e.g., vinyl acetate, 5.0 eq.).[2]
-
Add the lipase (e.g., Novozym 435, ~20-50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted amine and the acylated product.
-
Remove the enzyme by filtration.
-
Separate the unreacted 3-aminocyclopentanol from the acylated product using column chromatography or extraction.
-
Visualizations
Caption: Overview of strategies for resolving 3-aminocyclopentanol isomers.
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
Caption: General workflow for enzymatic kinetic resolution of cis-3-aminocyclopentanol.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Diels-Alder Reactions for Cyclopentane Ring Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Diels-Alder reactions aimed at synthesizing cyclopentane-fused ring systems, often utilizing cyclopentadiene (B3395910) as the diene.
Troubleshooting Guide: Low Product Yields
This guide addresses common issues leading to low yields in a question-and-answer format, providing specific advice to troubleshoot your Diels-Alder reaction.
Question 1: Is my cyclopentadiene pure and reactive?
Low yields are frequently traced back to the quality of the cyclopentadiene used. At room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene (B1670491), an unreactive dimer.[1][2]
-
Solution: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use. This is achieved through a retro-Diels-Alder reaction.[1][3] The monomer should be kept cold (in an ice-water bath) and used promptly, as dimerization will occur within hours at room temperature.[1]
Question 2: Are my reaction conditions optimal?
The temperature, solvent, and reaction time can significantly influence the outcome of a Diels-Alder reaction.[4][5]
-
Temperature: While some Diels-Alder reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[5] However, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction, which breaks the product back down into the starting diene and dienophile.[2][4] If you suspect this is occurring, try running the reaction at a lower temperature for a longer duration.[4]
-
Solvent: The choice of solvent can impact reaction rates.[5] Polar solvents, and in some cases, even water, have been shown to accelerate the reaction.[4][6] It is advisable to screen a range of solvents to find the optimal conditions for your specific substrates.
-
Reaction Time: Some reactions may simply require more time to reach completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[5]
Question 3: Is a catalyst necessary, and am I using the right one?
Lewis acid catalysts can dramatically accelerate the rate of Diels-Alder reactions and improve selectivity.[7][8] They function by coordinating to the dienophile, making it more electron-deficient and therefore more reactive.[7][8]
-
Solution: Consider using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂).[5][7] It is often necessary to screen several catalysts to identify the most effective one for a particular reaction.[5] The addition of a Lewis acid can also enhance the endo selectivity of the reaction. For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) gives an endo:exo ratio of 82:12, while the AlCl₃-catalyzed reaction provides a 99:1 ratio.[7]
Question 4: Am I losing product during workup and purification?
Product loss during isolation and purification steps is a common contributor to low overall yields.
-
Solution: Optimize your purification strategy. If the product is a solid, ensure you are using an appropriate solvent system for recrystallization to maximize recovery. Cooling the solution in an ice bath can often aid crystallization.[5] For liquid products, careful extraction and distillation techniques are crucial. Ensure the organic layer is thoroughly dried before solvent removal to prevent contamination with water.
Frequently Asked Questions (FAQs)
Q1: What is the "endo rule" in Diels-Alder reactions with cyclopentadiene?
The "endo rule" describes the preference for the formation of the endo stereoisomer as the major kinetic product in many Diels-Alder reactions, including those with cyclopentadiene.[3] In the endo transition state, the substituents on the dienophile are oriented towards the developing pi system of the diene.[3][9]
Q2: Why is cyclopentadiene so reactive in Diels-Alder reactions?
Cyclopentadiene is an exceptionally reactive diene because it is permanently locked in the required s-cis conformation.[1][3] Acyclic dienes must overcome an energy barrier to rotate from the more stable s-trans conformation to the reactive s-cis conformation.[3][10]
Q3: Can the retro-Diels-Alder reaction be a significant problem?
Yes, especially at higher temperatures. The Diels-Alder reaction is reversible, and the equilibrium can shift back towards the starting materials upon heating.[2][4] This is the same principle used to "crack" dicyclopentadiene back into cyclopentadiene monomer.[2][3]
Q4: My dienophile has electron-withdrawing groups, but the yield is still low. What could be the issue?
While electron-withdrawing groups on the dienophile generally accelerate the reaction, other factors can still lead to low yields.[9] These include steric hindrance at the reaction sites, poor quality of the diene (dimerization of cyclopentadiene), or unfavorable reaction conditions (temperature, solvent).[9] Also, consider the possibility of side reactions or product degradation under the reaction conditions.
Quantitative Data Summary
Table 1: Effect of Lewis Acid Catalysis on Endo/Exo Selectivity
| Diene | Dienophile | Catalyst | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | None | 82:12 | [7] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃·Et₂O | 99:1 | [7] |
Table 2: Effect of Catalyst System on Product Yield
| Diene | Dienophile | Catalyst System (mol%) | Yield (%) | Reference |
| Cyclopentadiene | 1,4-Naphthoquinone | FeCl₃ (20) | 20 | [11] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂ (10) | 70 | [11] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂ (10) + NBu₄PF₆ (10) | 95 | [11] |
Experimental Protocols
Protocol 1: Preparation of Cyclopentadiene Monomer via Retro-Diels-Alder Reaction
-
Set up a fractional distillation apparatus with a Vigreux column. The receiving flask should be cooled in an ice-water bath.
-
Place commercial dicyclopentadiene and a magnetic stir bar in the distillation flask.
-
Gently heat the dicyclopentadiene to initiate the retro-Diels-Alder reaction.
-
Collect the cyclopentadiene monomer, which distills at 40–42 °C.[1]
-
Distill the monomer as rapidly as possible, but do not exceed a distillation head temperature of 43–45 °C.[1]
-
Store the collected cyclopentadiene monomer in the ice-water bath and use it immediately.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Dissolve the dienophile in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Add the freshly prepared, cold cyclopentadiene dropwise to the reaction mixture.
-
Allow the reaction to stir for the predetermined time, monitoring its progress by TLC or another suitable analytical method.
-
Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride).
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low Diels-Alder yields.
Caption: Competing reactions in cyclopentadiene Diels-Alder.
Caption: General experimental workflow for Diels-Alder.
References
- 1. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
Managing scalability issues in the synthesis of chiral aminocyclopentanols
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of chiral aminocyclopentanols. Our aim is to help you overcome common experimental challenges and improve the efficiency and scalability of your synthetic routes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of chiral aminocyclopentanols, with a focus on scalability. The tables below provide a summary of common problems, their potential causes, and recommended solutions with relevant data.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for separating enantiomers of aminocyclopentanols. However, scalability can be hampered by issues such as low enantioselectivity, slow reaction rates, and difficult work-up.
Troubleshooting Common Issues in Enzymatic Kinetic Resolution
| Problem | Potential Causes | Recommended Solutions & Key Data |
| Low Enantioselectivity (E-value) | - Inappropriate enzyme selection.- Suboptimal solvent.- Unfavorable reaction temperature. | - Screen different lipases: Candida antarctica lipase (B570770) B (CAL-B) often shows high enantioselectivity for aminocyclopentane derivatives.[1] For example, in the N-acylation of cis- and trans-2-aminocyclopentanecarboxamides, CAL-B in a TBME/TAA solvent mixture consistently provided high enantiomeric excess (>97% ee) and E-values (>200).[1]- Solvent screening is crucial: The choice of solvent can dramatically impact enantioselectivity. For the resolution of 2-aminocyclopentanecarboxamides, a mixture of tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA) was found to be effective.[1]- Optimize temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, though it may decrease the reaction rate.[2] |
| Slow Reaction Rate | - Low enzyme activity.- Poor substrate solubility.- Inefficient acyl donor. | - Increase enzyme loading: A higher concentration of the lipase can accelerate the reaction.- Co-solvent systems: For substrates with poor solubility, using a co-solvent system like TBME/TAA can improve reaction rates.[1]- Choice of acyl donor: Activated esters like 2,2,2-trifluoroethyl butanoate can lead to faster reaction times compared to less reactive donors.[1] |
| Difficult Product Separation/Work-up | - Emulsion formation during extraction.- Similar polarities of starting material and product. | - Enzyme immobilization: Using an immobilized enzyme, such as Novozym 435 (immobilized CAL-B), simplifies enzyme removal by filtration.- Chromatographic separation: Careful selection of the stationary and mobile phases is critical for separating the unreacted enantiomer from the acylated product. |
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful tool for introducing chirality by converting an alkene precursor to a chiral diol. Key challenges on a larger scale include catalyst deactivation, moderate yields, and ensuring high enantioselectivity.
Troubleshooting Common Issues in Sharpless Asymmetric Dihydroxylation
| Problem | Potential Causes | Recommended Solutions & Key Data |
| Low Enantiomeric Excess (ee) | - Incorrect chiral ligand for the desired enantiomer.- "Second cycle" reaction leading to a racemic diol.- Substrate not well-suited for the standard AD-mix. | - Select the appropriate AD-mix: AD-mix-α (with (DHQ)₂PHAL) and AD-mix-β (with (DHQD)₂PHAL) provide opposite enantiomers.[3]- Slow addition of the alkene: Adding the alkene slowly to the reaction mixture can minimize the non-enantioselective "second cycle".- Use of additives: For some substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can improve the rate and enantioselectivity.[3] |
| Low Yield | - Catalyst poisoning.- Inefficient re-oxidation of the osmium catalyst.- Volatilization of OsO₄. | - Ensure high purity of reagents and solvents: Impurities can deactivate the osmium catalyst.- Use a reliable co-oxidant: Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is a commonly used and effective stoichiometric oxidant in the AD-mix.[3]- Use a non-volatile osmium source: Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) is a safer and less volatile alternative to OsO₄. |
| Side Reactions | - Over-oxidation of the diol.- Reaction with other functional groups in the substrate. | - Careful monitoring of the reaction: Stop the reaction once the starting material is consumed to prevent over-oxidation.- Protecting group strategy: Protect sensitive functional groups in the substrate before performing the dihydroxylation. |
Diastereoselective Reductive Amination
Reductive amination is a common method for introducing the amino group. Achieving high diastereoselectivity is critical when a chiral amine is reacted with a prochiral ketone or when a chiral auxiliary is employed.
Troubleshooting Common Issues in Diastereoselective Reductive Amination
| Problem | Potential Causes | Recommended Solutions & Key Data |
| Low Diastereoselectivity | - Insufficient steric hindrance from the chiral auxiliary or amine.- Unfavorable reaction conditions (temperature, solvent).- Epimerization of the product. | - Choice of chiral auxiliary/amine: The steric bulk of the chiral controlling element is paramount. For example, using a bulky chiral primary amine can significantly influence the facial selectivity of the addition to a ketone.- Optimize reaction temperature: Lower temperatures often lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.- Solvent effects: The polarity of the solvent can influence the conformation of the imine intermediate and thus the stereochemical outcome. A screening of solvents is recommended. |
| Low Yield | - Incomplete imine formation.- Inefficient reducing agent.- Catalyst deactivation. | - Optimize imine formation: Use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards imine formation.- Select an appropriate reducing agent: Sodium triacetoxyborohydride (B8407120) is often effective for reductive aminations as it is mild and selective.- Catalyst selection for asymmetric variants: For catalytic asymmetric reductive amination, screening different metal catalysts and chiral ligands is crucial. |
| Formation of Byproducts | - Over-reduction of the carbonyl group to an alcohol.- Dimerization or polymerization of the starting materials. | - Use a mild reducing agent: Reagents like sodium triacetoxyborohydride are less likely to reduce the ketone before imine formation.- Control stoichiometry: Use of a slight excess of the amine can favor imine formation over side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of chiral aminocyclopentanols for pharmaceutical applications?
A1: The primary challenges include maintaining high enantiomeric and diastereomeric purity, ensuring consistent yields, managing the cost of chiral catalysts and reagents, and developing robust and safe processes.[4] For instance, expensive chiral starting materials can make a synthetic route economically unviable on a large scale.[5] Furthermore, reactions that work well on a lab scale may face issues with heat transfer, mixing, and purification at an industrial scale.
Q2: How do I choose the best method for introducing chirality in my synthesis?
A2: The choice of method depends on several factors, including the structure of the target molecule, the availability of starting materials, and cost considerations. The main strategies are:
-
Chiral Pool Synthesis: Starting from a readily available enantiopure natural product.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to control stereochemistry, which is then removed.
-
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer. This is often the most efficient method for large-scale synthesis.[4]
-
Resolution: Separating a racemic mixture, for example, through enzymatic kinetic resolution or chiral chromatography.
Q3: What are the key safety considerations when working with reagents for Sharpless asymmetric dihydroxylation?
A3: Osmium tetroxide (OsO₄) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Using a less volatile source like potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) is a safer alternative.
Q4: Can I reuse the enzyme after an enzymatic kinetic resolution?
A4: Yes, especially if you are using an immobilized enzyme like Novozym 435. Immobilized enzymes can be recovered by simple filtration and reused for multiple reaction cycles, which is a significant advantage for scalability and cost-effectiveness.
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclopentanol
This protocol provides a general starting point and should be optimized for the specific substrate.
-
Enzyme Preparation: To a clean, dry vial, add the immobilized lipase (e.g., Novozym 435, 50-100 mg per mmol of substrate).
-
Reaction Setup: Dissolve the racemic aminocyclopentanol (1.0 mmol) in an appropriate organic solvent (e.g., 10 mL of a 4:1 mixture of TBME/TAA).
-
Acyl Donor Addition: Add the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.2 mmol).
-
Reaction Monitoring: Seal the vial and shake it at a controlled temperature (e.g., 45 °C). Monitor the progress of the reaction by chiral HPLC or GC by taking small aliquots at regular intervals. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted starting material and the acylated product in high enantiomeric excess.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted aminocyclopentanol enantiomer and the acylated aminocyclopentanol enantiomer, is then purified by column chromatography.
General Protocol for Sharpless Asymmetric Dihydroxylation of an N-protected Aminocyclopentene Derivative
This protocol is based on the use of commercially available AD-mix preparations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL per mmol of alkene). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the N-protected aminocyclopentene derivative (1.0 mmol) in the reaction solvent and add it to the cooled AD-mix solution.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography.
Visualizations
Caption: Workflow for enzymatic kinetic resolution of aminocyclopentanols.
Caption: Decision tree for troubleshooting low enantioselectivity.
Caption: Synthetic pathway via Sharpless asymmetric dihydroxylation.
References
Storage and stability considerations for aminocyclopentanol compounds
This guide provides researchers, scientists, and drug development professionals with essential information on the storage and stability of aminocyclopentanol compounds. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compounds during your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid aminocyclopentanol compounds?
A1: For long-term stability, solid aminocyclopentanol compounds, particularly hydrochloride salts, should be stored in well-sealed containers at room temperature or refrigerated conditions (2-8°C), protected from light and moisture.[1] For sensitive derivatives or to maximize shelf-life, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: My aminocyclopentanol solution has turned yellow/brown. What is the cause and how can I prevent it?
A2: Discoloration is typically a sign of oxidative degradation. The primary amine group in aminocyclopentanol is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. To prevent this, prepare solutions fresh whenever possible, use deoxygenated solvents, and store solutions under an inert atmosphere in amber vials to protect from light.
Q3: Why has a precipitate formed in my aqueous aminocyclopentanol solution?
A3: Precipitation can occur for several reasons. The free base form of aminocyclopentanol may be less soluble in neutral or basic aqueous solutions. If the pH of your solution has shifted, the compound may precipitate. Additionally, primary amines can react with atmospheric carbon dioxide to form less soluble carbamate (B1207046) salts. To resolve this, you can try slightly acidifying the solution with a dilute acid to form the more soluble salt.
Q4: What are the primary degradation pathways for aminocyclopentanol compounds?
A4: Aminocyclopentanol compounds can degrade through several pathways, including:
-
Oxidation: The primary amine can be oxidized to form hydroxylamine (B1172632) and nitroso intermediates. The alcohol group can also be oxidized to an aldehyde or carboxylic acid.
-
Oxidative Deamination: This involves the oxidation of the carbon alpha to the amine, leading to the formation of cyclopentanone (B42830) derivatives.
-
Acid/Base Catalyzed Reactions: Extreme pH conditions can catalyze degradation, such as dehydration of the alcohol group under strong acidic conditions.
Q5: How does pH affect the stability of aminocyclopentanol in solutions?
A5: The stability of aminocyclopentanol in aqueous solutions is pH-dependent. The amine group is more susceptible to oxidation at higher pH values. For hydrochloride salts, maintaining a slightly acidic pH (e.g., 4-5) can enhance stability by protonating the amine group and reducing its nucleophilicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time in Storage | Improper storage conditions (exposure to air, light, moisture, or heat). | Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. For solutions, use amber vials and consider storage at 2-8°C or -20°C. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. Repeated freeze-thaw cycles of stock solutions. | Prepare fresh dilutions from a solid sample for each experiment. If using stock solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles. Confirm the stability of the compound under your specific assay conditions (pH, temperature, media components). |
| Appearance of Unexpected Peaks in HPLC Analysis | Compound degradation during sample preparation or analysis. Reaction with mobile phase components. | Ensure sample diluents are appropriate and do not promote degradation. Check the compatibility of the compound with the mobile phase pH and solvents. Prepare samples immediately before analysis. |
| Lower than Expected Enantiomeric Excess (ee) | Racemization during synthesis, workup, or storage. | Racemization can be promoted by elevated temperatures and the presence of acids or bases.[2] Use mild conditions for purification and store the chiral compound in a neutral, aprotic solvent if possible. Monitor the enantiomeric excess over time to assess stability.[2] |
Data on Stability
Table 1: Illustrative Stability of a Generic Aminocyclopentanol HCl in Solution after 48 hours
| Condition | Temperature | % Degradation (Hypothetical) | Major Degradants Observed |
| 0.1 M HCl | 60°C | 8% | Dehydration and oxidation products |
| 0.1 M NaOH | 60°C | 15% | Oxidative deamination products |
| 3% H₂O₂ | 25°C | 22% | N-oxides, oxidation products |
| Water | 80°C | 5% | Minor oxidation products |
| Light (ICH Q1B) | 25°C | <2% | Trace oxidation products |
Table 2: Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Light Protection |
| Solid | Room Temp (short-term) 2-8°C (long-term) | Normal | Amber vial/container |
| Solution (Aqueous) | 2-8°C | Inert Gas Headspace | Amber vial |
| Solution (Organic, e.g., DMSO) | -20°C or -80°C | Inert Gas Headspace | Amber vial |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the aminocyclopentanol compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-hydrolyzed samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent aminocyclopentanol compound from its potential degradation products. Method optimization will be required for specific derivatives.
-
Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as aminocyclopentanols lack a strong chromophore, derivatization or MS detection may be necessary for higher sensitivity).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for aminocyclopentanol.
References
Validation & Comparative
Structural Validation of (1S,3R)-3-Aminocyclopentanol Stereochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of chiral molecules like (1S,3R)-3-Aminocyclopentanol is of paramount importance. This versatile building block is a key component in the synthesis of various pharmaceutical compounds, and its specific three-dimensional structure is critical to its biological activity and efficacy. This guide provides a comparative analysis of methods used for the structural validation of this compound, with a focus on spectroscopic and chromatographic techniques.
Spectroscopic Methods for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of chiral molecules. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, the relative stereochemistry of diastereomers can be unambiguously determined.
Comparison of NMR Data for 3-Aminocyclopentanol (B77102) Diastereomers
Table 1: ¹H NMR Chemical Shift Data for 3-Aminocyclopentanol Hydrochloride Diastereomers (in D₂O)
| Proton Assignment | (1S,3S) Isomer (cis) | (1R,3S) Isomer (trans) |
| H-1 (CH-OH) | ~4.4-4.5 ppm (m) | ~4.4-4.5 ppm (m) |
| H-3 (CH-NH₃⁺) | ~3.6-3.7 ppm (m)[1] | 3.61-3.67 ppm (m)[1] |
| Cyclopentane (B165970) Ring Protons | 1.74–2.16 ppm (m)[1] | 1.60-2.21 ppm (m)[1] |
Note: The multiplicity is denoted by 'm' for multiplet. Exact chemical shifts can vary based on solvent and concentration.
The subtle differences in the chemical shifts of the cyclopentane ring protons are indicative of the different spatial arrangements of the hydroxyl and amino groups in the cis and trans isomers.
For definitive stereochemical assignment, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable.[2] NOESY detects through-space interactions between protons that are in close proximity, providing direct evidence of their relative orientation. In the case of this compound (a trans isomer), a NOESY experiment would be expected to show no cross-peak between the H-1 and H-3 protons, as they are on opposite sides of the cyclopentane ring. Conversely, the corresponding cis isomer, (1S,3S)-3-Aminocyclopentanol, would exhibit a clear NOE correlation between these two protons.
Chromatographic Methods for Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of stereoisomers.[2] The separation of enantiomers and diastereomers of aminocyclopentanols can be achieved using chiral stationary phases (CSPs).
Comparison of Chiral HPLC Methodologies
Table 2: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommendation |
| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Macrocyclic Glycopeptide-based (e.g., teicoplanin or vancomycin (B549263) selectors) |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., diethylamine) |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) |
| Detection | UV (after derivatization) or Evaporative Light Scattering Detector (ELSD) |
The choice between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the selectivity of the CSP. For basic compounds like aminocyclopentanols, the addition of a basic modifier to the mobile phase in normal-phase chromatography can significantly improve peak shape and resolution.
Experimental Protocols
NMR Spectroscopy for Stereochemical Determination
-
Sample Preparation : Dissolve 5-10 mg of the aminocyclopentanol sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[1]
-
1D NMR Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
2D NMR Acquisition (NOESY) :
-
Data Analysis : Process the 2D data and analyze the NOESY spectrum for the presence or absence of cross-peaks between H-1 and H-3 to determine the cis or trans relationship.
Chiral HPLC for Stereoisomer Separation
-
Column Selection : Screen different chiral stationary phases, starting with polysaccharide-based and macrocyclic glycopeptide-based columns.
-
Mobile Phase Preparation : Prepare a series of mobile phases with varying solvent ratios and additive concentrations.
-
Method Development :
-
Inject a standard mixture of the stereoisomers (if available) or the sample of interest.
-
Start with a screening gradient to identify promising conditions.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
-
Data Analysis : Analyze the resulting chromatogram to determine the retention times and resolution of the different stereoisomers.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound stereochemistry.
Caption: A general workflow for the stereochemical validation of 3-aminocyclopentanol isomers.
References
A Comparative Analysis of Cis- vs. Trans-3-Aminocyclopentanol Isomers: A Guide for Researchers
For immediate release:
This guide provides a detailed comparative analysis of the cis- and trans-isomers of 3-aminocyclopentanol (B77102), invaluable chiral building blocks for researchers, scientists, and drug development professionals. While both isomers share the same molecular formula, their distinct stereochemistry leads to differences in their physicochemical properties, spectroscopic signatures, and, most critically, their biological activities. This document summarizes key experimental data and provides detailed protocols to aid in the synthesis and characterization of these important compounds.
The stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane (B165970) ring dictates the isomer's interaction with biological targets. Notably, the trans-isomer, specifically (1R,3S)-3-aminocyclopentanol, is a crucial intermediate in the synthesis of the potent anti-HIV drug, Bictegravir, highlighting the profound impact of stereochemistry on pharmacological activity.[1][2] While direct comparative biological studies on the cis- and trans-3-aminocyclopentanol isomers are not extensively available in public literature, the principle that stereoisomers can exhibit significantly different biological activities is well-established.
Physicochemical and Spectroscopic Properties
The spatial arrangement of the functional groups in cis- and trans-3-aminocyclopentanol influences their physical and spectroscopic properties. The following tables summarize key data for these isomers, primarily based on their hydrochloride salts, which are more stable and commonly used.
Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers
| Property | cis-3-Aminocyclopentanol | trans-3-Aminocyclopentanol |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [2][3] | 101.15 g/mol [3] |
| IUPAC Name | cis-3-Aminocyclopentan-1-ol | trans-3-Aminocyclopentan-1-ol |
| Computed XLogP3 | -0.4[2][3] | -0.4[3] |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
| Topological Polar Surface Area | 46.2 Ų[2][3] | 46.2 Ų[3] |
Table 2: Spectroscopic Data for 3-Aminocyclopentanol Hydrochloride Isomers
| Spectroscopic Data | cis-Isomer ((1S,3S)-enantiomer) | trans-Isomer ((1R,3S)-enantiomer) |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): ~4.3 (m, 1H), ~3.6 (m, 1H), 1.6-2.2 (m, 6H) | δ (ppm): 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 1.60-2.21 (m, 6H)[2] |
| IR (cm⁻¹) | Characteristic absorptions for O-H (broad, ~3200-3600), N-H (broad, ~2800-3200), C-H (~2850-2960), and N-H bend (~1500-1650) are expected. | Similar characteristic absorptions to the cis-isomer are expected, with potential subtle shifts in the fingerprint region. |
Experimental Protocols
Detailed methodologies for the synthesis of both cis- and trans-3-aminocyclopentanol are crucial for researchers. Below are representative protocols for their preparation.
Synthesis of cis-3-Aminocyclopentanol Hydrochloride
This synthesis involves the reduction of a protected amino ketone followed by deprotection.
Experimental Workflow: Synthesis of cis-3-Aminocyclopentanol
Caption: Synthetic workflow for cis-3-aminocyclopentanol.
Protocol:
-
Reduction: Dissolve the N-protected 3-aminocyclopentanone in a suitable solvent such as methanol. Cool the solution to 0°C.
-
Slowly add a reducing agent, for example, sodium borohydride, to the solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the protected cis-3-aminocyclopentanol.
-
Deprotection: Dissolve the protected intermediate in a suitable solvent and treat with a strong acid (e.g., HCl in dioxane) to remove the protecting group.
-
The hydrochloride salt of cis-3-aminocyclopentanol will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthesis of trans-3-Aminocyclopentanol Hydrochloride
The synthesis of the trans-isomer often involves a stereoselective reduction or can be achieved through methods like the Mitsunobu reaction to invert the stereochemistry of one of the chiral centers.
Experimental Workflow: Synthesis of trans-3-Aminocyclopentanol
Caption: Synthetic workflow for trans-3-aminocyclopentanol.
Protocol:
-
Stereochemical Inversion: A protected cis-aminocyclopentanol or a related precursor with the correct cis stereochemistry can be subjected to a Mitsunobu reaction with a suitable nucleophile (e.g., a carboxylic acid) to invert the stereocenter bearing the hydroxyl group.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the protected trans-aminocyclopentanol.
-
Deprotection: The protecting group on the amine is removed, typically under acidic conditions, to yield the desired trans-3-aminocyclopentanol.
-
Salt Formation: The free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.
Comparative Biological Activity
The three-dimensional structure of a molecule is paramount in determining its interaction with biological macromolecules such as enzymes and receptors. Even subtle changes in stereochemistry, as seen between cis and trans isomers, can lead to dramatic differences in biological activity.
While a direct head-to-head comparison of the biological activities of cis- and trans-3-aminocyclopentanol is not extensively documented in publicly available literature, the significance of their stereochemistry is underscored by the use of the (1R,3S)-trans-isomer as a key chiral intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2] This specific application strongly suggests that the trans-configuration is essential for the desired pharmacological effect in this context.
Studies on analogous cyclic amino alcohols have consistently shown that stereoisomers can possess different potencies and even different modes of action. For instance, research on cis- and trans-3-pinanones, the active ingredients of hyssop oil, revealed differences in their metabolism and their antagonist activity at GABA-A receptors. This further supports the principle that the cis and trans isomers of 3-aminocyclopentanol are likely to exhibit distinct biological profiles.
Logical Relationships of 3-Aminocyclopentanol Stereoisomers
The relationship between the different stereoisomers of 3-aminocyclopentanol can be visualized as follows:
Caption: Stereoisomeric relationships of 3-aminocyclopentanol.
References
A Spectroscopic Comparison of (1S,3R)- and (1S,3S)-3-Aminocyclopentanol: A Guide for Researchers
For Immediate Release
This guide offers a detailed spectroscopic comparison of the diastereomers (1S,3R)-3-Aminocyclopentanol and (1S,3S)-3-Aminocyclopentanol. Intended for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of their spectroscopic data to aid in the identification and differentiation of these crucial chiral building blocks. The key distinctions arising from their stereochemistry are highlighted through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to (1S,3R)- and (1S,3S)-3-Aminocyclopentanol
3-Aminocyclopentanol features two chiral centers, resulting in four possible stereoisomers. These are grouped into two pairs of enantiomers. The (1S,3R) and (1R,3S) isomers belong to one enantiomeric pair and exhibit a trans relationship between the amino and hydroxyl groups.[1][2] The (1S,3S) and (1R,3R) isomers form the other enantiomeric pair, with a cis relationship between the two functional groups.[1][2] This difference in the spatial arrangement of the functional groups leads to subtle but measurable differences in their spectroscopic signatures.
The defined stereochemistry of these compounds makes them valuable intermediates in the asymmetric synthesis of complex molecules, particularly carbocyclic nucleosides with potential antiviral and antitumor properties.[1][2] For instance, the related (1R,3S) isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][2]
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for (1S,3R)- and (1S,3S)-3-Aminocyclopentanol. Note that the spectroscopic data for this compound is represented by its enantiomer, (1R,3S)-3-Aminocyclopentanol, as their spectra are identical.
Table 1: ¹H NMR Spectral Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the stereochemical environment of protons. The data, typically recorded in D₂O, reveals distinct differences between the trans and cis isomers.[1]
| Proton Assignment | This compound HCl (trans) | (1S,3S)-3-Aminocyclopentanol HCl (cis) |
| H-1 (CH-OH) | ~4.4-4.5 ppm (m) | ~4.4-4.5 ppm (m) |
| H-3 (CH-NH₃⁺) | 3.61-3.67 ppm (m)[1] | ~3.6-3.7 ppm (m)[1] |
| Cyclopentane Ring Protons | 1.60-2.21 ppm (m)[1] | 1.74–2.16 ppm (m)[1] |
Note: The multiplicity is denoted by 'm' for multiplet. Exact chemical shifts can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Predicted Chemical Shift Range (ppm) for (1S,3R)-isomer | Predicted Chemical Shift Range (ppm) for (1S,3S)-isomer |
| C1 (CH-OH) | 65-75 | 65-75 |
| C3 (CH-NH₃⁺) | 50-60 | 50-60 |
| Other Cyclopentane Carbons | 20-45 | 20-45 |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation pattern. The free base of both isomers has a molecular weight of 101.15 g/mol .[1][3] It is important to note that standard mass spectrometry techniques are generally unable to distinguish between stereoisomers, thus their fragmentation patterns are expected to be very similar.[1]
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ (free base) | 102.1 | Protonated molecular ion of the free base |
| [M]⁺ (free base) | 101.15[1] | Molecular ion of the free base |
| [M-H₂O]⁺ | 83.1 | Loss of a water molecule |
| [M-NH₃]⁺ | 84.1 | Loss of ammonia |
Table 4: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups. The IR spectra for both diastereomers will display characteristic absorption bands for O-H, N-H, and C-H bonds.[1] While the exact peak positions and shapes may show minor differences, the overall spectra are expected to be very similar.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (broad) | Alcohol |
| N-H Stretch | 3100-3500 (medium) | Amine |
| C-H Stretch | 2850-3000 (strong) | Alkane |
| C-O Stretch | 1000-1260 (strong) | Alcohol |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the aminocyclopentanol sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or CDCl₃).[1][4] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle and a relaxation delay of 1-5 seconds.[1]
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or water.[1]
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like these, which will typically show the protonated molecular ion of the free base [M+H]⁺.[1]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection : The detector records the abundance of each ion, which generates the mass spectrum.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the neat sample (if it is an oil) can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
Data Acquisition : Place the sample in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the (1S,3R) and (1S,3S)-3-Aminocyclopentanol isomers.
Caption: General workflow for spectroscopic comparison of isomers.
This guide provides a foundational comparison of the spectroscopic data for (1S,3R)- and (1S,3S)-3-Aminocyclopentanol. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret the full set of spectroscopic data for the specific batch of the compound being used.
References
A Comparative Guide to ¹H and ¹³C NMR Spectral Data for Aminocyclopentanol Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocyclopentanol hydrochlorides are important chiral synthons used in the preparation of a variety of biologically active molecules, including antiviral and anticancer agents. The stereochemistry of the amino and hydroxyl groups on the cyclopentane (B165970) ring is critical for their biological activity and the stereochemical outcome of subsequent reactions. NMR spectroscopy is an indispensable tool for the unambiguous determination of the relative and absolute stereochemistry of these isomers.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemical environment of the nuclei. These parameters provide valuable information for distinguishing between cis and trans diastereomers, as well as enantiomers (often with the use of chiral resolving agents).
Table 1: ¹H NMR Spectral Data for 3-Aminocyclopentanol Hydrochloride Diastereomers
| Proton Assignment | (1S,3S)-3-Aminocyclopentanol HCl (cis) | (1R,3S)-3-Aminocyclopentanol HCl (trans) |
| H-1 (CH-OH) | ~4.4-4.5 ppm (m) | ~4.4-4.5 ppm (m) |
| H-3 (CH-NH₃⁺) | ~3.6-3.7 ppm (m)[1] | 3.61-3.67 ppm (m)[1] |
| Cyclopentyl Protons | 1.74–2.16 ppm (m)[1] | 1.60-2.21 ppm (m)[1] |
Note: Data is typically recorded in D₂O. The multiplicity is denoted by 'm' for multiplet. Exact chemical shifts and coupling constants can vary with solvent and concentration and are not extensively reported in publicly available literature for all isomers.
Table 2: ¹³C NMR Spectral Data for Aminocyclopentanol Hydrochlorides
| Carbon Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) |
| C-1 (CH-OH) | ~75-80 ppm | ~73-78 ppm |
| C-2 (CH-NH₃⁺) | ~55-60 ppm | ~53-58 ppm |
| Cyclopentyl Carbons | ~20-40 ppm | ~20-40 ppm |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the aminocyclopentanol hydrochloride sample.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the specific isomer and the desired chemical shift referencing.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
2. NMR Data Acquisition:
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-220 ppm.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualizations
Diagram 1: General Structure and Numbering of 2-Aminocyclopentanol (B113218)
Caption: General structure of 2-aminocyclopentanol with numbering.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: Experimental workflow for synthesis and NMR analysis.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information, particularly for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.
-
Advantages:
-
Excellent for determining enantiomeric excess (ee) and diastereomeric ratio (dr).
-
High sensitivity, especially with UV or MS detection.
-
Can be used for both analytical and preparative scale separations.
-
-
Limitations:
-
Does not provide detailed structural information like NMR.
-
Method development can be time-consuming.
-
Table 3: Comparison of NMR and Chiral HPLC
| Feature | NMR Spectroscopy | Chiral HPLC |
| Primary Application | Structural elucidation, stereochemical assignment | Separation and quantification of stereoisomers |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry | Retention times, peak areas (for quantification) |
| Sample Requirement | Typically mg scale | Typically µg to ng scale |
| Throughput | Lower | Higher |
| Development Time | Less method development intensive | Can require significant method development |
Conclusion
The definitive characterization of aminocyclopentanol hydrochloride isomers relies heavily on the detailed analysis of ¹H and ¹³C NMR spectra. Distinctions in chemical shifts and coupling constants, arising from the different spatial arrangements of the amino and hydroxyl groups, allow for the confident assignment of cis and trans configurations. While a comprehensive public database of NMR data for all isomers is currently lacking, the principles outlined in this guide, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers in the field. For quantitative analysis of stereoisomeric mixtures, chiral HPLC provides a sensitive and robust complementary technique. The combined use of NMR and HPLC ensures the rigorous characterization of these important synthetic intermediates.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminocyclopentanol Diastereomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a critical aspect of analytical chemistry. Aminocyclopentanol, a valuable building block in medicinal chemistry, exists as diastereomers (cis and trans isomers), which can exhibit different pharmacological and toxicological profiles. While mass spectrometry (MS) is a powerful tool for molecular weight determination and structural analysis, distinguishing between diastereomers can be challenging due to their similar fragmentation patterns. This guide provides a comparative analysis of the expected mass spectrometry fragmentation of aminocyclopentanol diastereomers, supported by established fragmentation principles of alcohols and amines.
Data Presentation: Predicted Fragmentation of Aminocyclopentanol
The electron ionization (EI) mass spectrum of aminocyclopentanol (molecular weight: 101.15 g/mol ) is expected to be dominated by fragmentation pathways characteristic of alcohols and amines. The primary fragmentation mechanisms include alpha-cleavage and dehydration.[3][5][6][7] The following table summarizes the expected key fragment ions and hypothesizes on the potential differences in relative abundance between the cis and trans diastereomers.
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Expected Relative Abundance | Potential for Diastereomer Differentiation |
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion | Low to absent | Unlikely to show significant differences. |
| 84 | [C₅H₈O]⁺• | Loss of NH₃ | Moderate | May show minor intensity differences. |
| 83 | [C₅H₉N]⁺• | Loss of H₂O (Dehydration) | Moderate to High | The rate of water loss could be influenced by the proximity of the amino and hydroxyl groups, potentially leading to differences in abundance between cis and trans isomers.[3][5] |
| 72 | [C₄H₈NO]⁺ | Alpha-cleavage (loss of CH₃) | Low | Unlikely to be a primary differentiating fragment. |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Cleavage of the cyclopentane (B165970) ring | Moderate | Ring fragmentation pathways could be influenced by stereochemistry, potentially leading to differences in the abundance of these ions. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) | High (often the base peak) | The stability of the resulting ion and the transition state for this cleavage could be influenced by the stereochemistry, making this a key fragment to monitor for potential differences in abundance.[6][7] |
| 30 | [CH₄N]⁺ | Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) | High | Similar to m/z 44, this is a major fragment from the amine group and could show intensity variations between diastereomers. |
Note: The relative abundances are predictions based on general fragmentation rules. Actual experimental data may vary depending on the specific instrument and conditions used.
Experimental Protocols
A robust method for analyzing aminocyclopentanol diastereomers and observing their fragmentation patterns would involve gas chromatography-mass spectrometry (GC-MS). The gas chromatograph separates the diastereomers based on their physical properties and retention times, allowing for the acquisition of individual mass spectra.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the aminocyclopentanol diastereomer mixture in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
If the compound is in a salt form, neutralization and extraction into an organic solvent may be necessary.
-
Derivatization (e.g., silylation) can be employed to improve volatility and chromatographic separation, though this will alter the fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column for enantiomeric separation if needed.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-200
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Mandatory Visualization
The following diagrams illustrate the primary fragmentation pathways expected for aminocyclopentanol.
Caption: Primary fragmentation pathways of aminocyclopentanol.
Caption: Analytical workflow for diastereomer comparison.
References
Comparing the biological activity of different aminocyclopentanol enantiomers
A comprehensive analysis of the stereospecific biological activity of aminocyclopentanol derivatives reveals significant differences between enantiomers, a critical consideration for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the biological activities of various aminocyclopentanol enantiomeric pairs, supported by experimental data, to inform the design and development of stereochemically pure therapeutic agents. The core principle of chirality dictates that enantiomers can exhibit widely different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which leads to stereoselective interactions with chiral biological targets like enzymes and receptors.
Enantioselectivity in Antiviral Activity
The stereochemistry of the cyclopentane (B165970) ring in nucleoside analogues is a key determinant of their antiviral efficacy. In many cases, only the enantiomer that mimics the stereochemistry of natural nucleosides displays significant biological activity.
A compelling example is seen in cyclobutyl nucleoside analogues of guanine (B1146940) and adenine. The enantiomers that mimic the absolute configuration of natural nucleosides, specifically the (1R, 2S, 3R)-isomers, are potent inhibitors of herpesviruses. In stark contrast, their corresponding enantiomers with the opposite configuration are devoid of antiherpes activity. This stark difference in activity underscores the high degree of stereoselectivity of the viral enzymes these compounds target.[1]
Table 1: Antiviral Activity of Cyclobutyl Nucleoside Analogue Enantiomers
| Compound | Enantiomer Configuration | Virus | Activity (IC50) |
| Guanine Analogue | (1R, 2S, 3R) | Herpesviruses | Highly Active |
| Guanine Analogue | (1S, 2R, 3S) | Herpesviruses | Inactive |
| Adenine Analogue | (1R, 2S, 3R) | Herpesviruses | Highly Active |
| Adenine Analogue | (1S, 2R, 3S) | Herpesviruses | Inactive |
The underlying mechanism for this selectivity lies in the differential inhibition of viral DNA polymerase. The triphosphate of the active guanine analogue enantiomer demonstrates selective inhibition of HSV-1 DNA polymerase compared to human DNA polymerase. Conversely, the triphosphate of the inactive enantiomer is a much less potent inhibitor of both enzymes.[1]
Differential Receptor Binding Affinities
The principle of enantioselectivity extends to the interaction of aminocyclopentanol derivatives with cellular receptors. The precise spatial arrangement of functional groups determines the binding affinity and functional activity at the receptor's binding site.
A study on the dual 5-HT1A and 5-HT7A receptor ligand, SYA0340, provides a clear quantitative comparison of its enantiomers. The R-enantiomer was identified as the eutomer, exhibiting higher binding affinity at the 5-HT7A receptor compared to the S-enantiomer.[2]
Table 2: Receptor Binding Affinities (Ki) of SYA0340 Enantiomers
| Compound | Receptor | Ki (nM) |
| (R)-SYA0340 | 5-HT1A | 1.73 |
| (S)-SYA0340 | 5-HT1A | 1.06 |
| (R)-SYA0340 | 5-HT7A | 2.20 |
| (S)-SYA0340 | 5-HT7A | 4.7 |
Similarly, the enantiomers of the 5-HT2 receptor agonist, 125I-DOI, exhibit a notable difference in binding affinity. The R-enantiomer displays a two-fold higher affinity for the 5-HT2 receptor than the S-enantiomer.[3]
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
A common method to determine the antiviral activity of a compound is the plaque reduction assay.
-
Cell Culture: A confluent monolayer of host cells is prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a known titer of the virus for a specific adsorption period.
-
Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques.
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for its receptor.
-
Tissue/Cell Preparation: A source of the target receptor is prepared, typically from cell lines expressing the receptor or from tissue homogenates.
-
Radioligand Binding: The receptor preparation is incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, often by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Differential modulation of a signaling pathway by drug enantiomers.
Caption: General experimental workflow for the comparative analysis of enantiomers.
References
- 1. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (1S,3R)-3-Aminocyclopentanol Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of (1S,3R)-3-aminocyclopentanol derivatives as enzyme inhibitors, with a focus on their potential as antiviral and anti-diabetic agents. The information is compiled from publicly available research and is intended to provide an objective overview to aid in drug discovery and development efforts.
Introduction: The Therapeutic Potential of this compound Derivatives
This compound is a versatile chiral building block used in the synthesis of various biologically active molecules. Its rigid cyclopentane (B165970) core and defined stereochemistry make it a valuable scaffold for designing enzyme inhibitors. Derivatives of this compound, particularly carbocyclic nucleoside analogues, have shown promise as inhibitors of viral enzymes, while other related aminocyclopentanol structures have demonstrated inhibitory activity against glycosidases.
This guide will explore the efficacy of these derivatives against two major classes of enzymes: viral polymerases and glycosidases.
This compound Derivatives as Viral Polymerase Inhibitors
Carbocyclic nucleoside analogues derived from this compound are designed to mimic natural nucleosides and interfere with the replication of viral genetic material. The primary mechanism of action for many of these analogues is the inhibition of viral DNA or RNA polymerases.[1] After cellular uptake, these compounds are typically phosphorylated to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA strand. The absence of a 3'-hydroxyl group on the cyclopentane ring, which replaces the sugar moiety of natural nucleosides, leads to chain termination and halts viral replication.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of carbocyclic nucleoside analogues derived from a (1S,3R)-3-aminomethyl-2,2,3-trimethylcyclopentylmethanol scaffold, a derivative of the core this compound structure. For comparison, data for Remdesivir, a known viral RNA polymerase inhibitor, is also included.
| Compound/Drug Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Carbocyclic Adenine Analogue | Not Specified | P-388 | >10 | Not Reported | - |
| Carbocyclic Guanine Analogue | Not Specified | P-388 | >10 | Not Reported | - |
| Carbocyclic Uracil Analogue | Not Specified | P-388 | >10 | Not Reported | - |
| Carbocyclic Thymine Analogue | Not Specified | P-388 | >10 | Not Reported | - |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 |
Note: The data for the carbocyclic nucleoside analogues is derived from a study by Nieto et al. (2002) and shows a lack of significant antiviral activity in the tested cell line. This highlights the importance of the specific substitutions on the nucleobase and the cyclopentane ring for biological activity. More recent research may have yielded more potent derivatives.
Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
A common method to determine the antiviral efficacy of compounds is the cytopathic effect (CPE) reduction assay.
Objective: To determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
Test compound and control drug (e.g., Remdesivir).
-
96-well microtiter plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound and the control drug.
-
Remove the cell culture medium and add the diluted compounds to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include uninfected and untreated cell controls, as well as virus-infected and untreated controls.
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Viral Replication Cycle
The following diagram illustrates a simplified viral replication cycle, which is the target of viral polymerase inhibitors.
Caption: A simplified overview of the viral replication cycle within a host cell.
Aminocyclopentanol Derivatives as Glycosidase Inhibitors
While specific this compound derivatives with glycosidase inhibitory activity were not identified in the reviewed literature, a related compound, (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, has been shown to be a potent inhibitor of β-glycosidases. This suggests that the aminocyclopentanol scaffold is a promising starting point for the development of this class of inhibitors. Glycosidase inhibitors have therapeutic applications in the management of type 2 diabetes and certain lysosomal storage diseases.
Comparative Glycosidase Inhibitory Activity
The following table presents the inhibitory activity of (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol against various glycosidases, with Acarbose and Deoxynojirimycin included as well-known glycosidase inhibitors for comparison.
| Compound/Drug Name | Enzyme | Ki (µM) | IC50 (µM) |
| (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | β-Galactosidase | 3.0 | - |
| β-Glucosidase | 0.15 | - | |
| α-Galactosidase | 23 | - | |
| α-Glucosidase | - | 100 | |
| Acarbose | α-Glucosidase | - | 2.77 (mg/mL) |
| Deoxynojirimycin | α-Glucosidase | - | 52.02 |
Experimental Protocol: β-Glucosidase Inhibition Assay
A common method for determining β-glucosidase inhibitory activity is a colorimetric assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.
Objective: To determine the concentration of a compound that inhibits β-glucosidase activity by 50% (IC50).
Materials:
-
β-Glucosidase enzyme.
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG).
-
Phosphate (B84403) buffer (pH 6.8).
-
Test compound and control inhibitor (e.g., Deoxynojirimycin).
-
96-well microtiter plates.
-
Sodium carbonate solution (to stop the reaction).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and the control inhibitor in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted compounds to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding sodium carbonate solution, which also develops the yellow color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Lysosomal Glycogen (B147801) Metabolism
The following diagram illustrates the role of glycosidases in the lysosomal degradation of glycogen.
Caption: The breakdown of glycogen within the lysosome by acid α-glucosidase.
Conclusion
This compound derivatives represent a promising scaffold for the development of enzyme inhibitors with therapeutic potential. While direct enzyme inhibition data for derivatives of this specific stereoisomer is limited in the public domain, the antiviral activity of related carbocyclic nucleoside analogues suggests their potential as viral polymerase inhibitors. Further research is warranted to synthesize and evaluate novel this compound derivatives and to perform detailed enzymatic assays to quantify their inhibitory potency. The aminocyclopentanol core also shows potential for the design of glycosidase inhibitors, which could have applications in metabolic diseases. This guide provides a foundation for researchers to compare the efficacy of these compounds and to design future studies aimed at developing novel therapeutics.
References
In vitro antiplasmodial activity of aminocyclopentanol-derived compounds
A comparative analysis of the in vitro antiplasmodial activity of cyclopentane-based dipeptides, offering a glimpse into the potential of aminocycloalkanol-derived compounds as next-generation antimalarials.
In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, researchers are turning their attention to innovative chemical scaffolds. While specific data on the antiplasmodial activity of simple aminocyclopentanol derivatives remains limited in publicly accessible literature, a closely related class of compounds, cyclic β-amino acid-containing dipeptides, has shown promising results. This guide provides a comparative overview of the in vitro antiplasmodial efficacy of these cyclopentane-based compounds, supported by experimental data and detailed methodologies, to inform and guide researchers and drug development professionals in the field.
Comparative Antiplasmodial Activity
The in vitro efficacy of a series of novel dipeptides incorporating a cyclic β-amino acid derived from a cyclopentane (B165970) scaffold was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined to quantify their antiplasmodial activity. The results, summarized in the table below, highlight the potential of these compounds, with some exhibiting significant activity.
| Compound ID | Dipeptide Structure | P. falciparum (Chloroquine-Susceptible Strain) IC50 (µg/mL) | P. falciparum (Chloroquine-Resistant Strain) IC50 (µg/mL) |
| 4.4 | Boc-L-Val-β-AAC-OMe | 3.87 | Similar activity reported |
| 4.5 | Boc-L-Phe-β-AAC-OMe | 3.64 | Similar activity reported |
Data synthesized from a study on cyclic β-amino acid-containing dipeptides. "β-AAC" represents the cyclopentane-based amino acid core.
The data indicates that compounds 4.4 and 4.5 are the most potent among the screened dipeptides, with IC50 values of 3.87 µg/mL and 3.64 µg/mL, respectively, against a chloroquine-susceptible strain of P. falciparum.[1] Notably, the study mentions that similar activity was observed against a chloroquine-resistant strain, suggesting that these compounds may circumvent common resistance mechanisms.[1]
Experimental Protocols
The evaluation of the antiplasmodial activity of these cyclopentane-based dipeptides involved a standardized in vitro assay. The detailed methodology is crucial for the reproducibility and comparison of results across different studies.
In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial activity was determined using a culture of Plasmodium falciparum. The key steps of the experimental protocol are as follows:
-
Parasite Culture: P. falciparum strains (both chloroquine-sensitive and -resistant) were maintained in continuous culture in human erythrocytes. The culture medium was supplemented with human serum and maintained in a controlled atmosphere with specific gas concentrations (e.g., 5% CO2, 5% O2, and 90% N2) at 37°C.
-
Drug Preparation: The synthesized dipeptide compounds were dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions of these stock solutions were then prepared to achieve a range of final concentrations for testing.
-
Assay Setup: In a 96-well microtiter plate, the parasite culture (with a specific hematocrit and parasitemia) was incubated with the various concentrations of the test compounds. Control wells containing parasites with no drug and parasites with a known antimalarial drug (e.g., chloroquine) were also included.
-
Incubation: The plates were incubated for a defined period, typically 48 to 72 hours, under the same conditions as the parasite culture.
-
Assessment of Parasite Growth Inhibition: After incubation, the inhibition of parasite growth was quantified. A common method involves the use of a fluorescent DNA-intercalating dye (e.g., SYBR Green I) to measure the proliferation of the parasite. The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: The fluorescence readings were used to generate dose-response curves, from which the IC50 values were calculated. The IC50 value represents the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for the in vitro antiplasmodial activity assay.
Workflow for In Vitro Antiplasmodial Assay.
Logical Relationship of Key Components
The following diagram illustrates the logical relationship between the key components involved in the discovery and evaluation of these novel antimalarial compounds.
From Scaffold to Lead Compound.
While the direct exploration of aminocyclopentanol derivatives as antiplasmodial agents is an avenue ripe for investigation, the promising activity of the closely related cyclic β-amino acid-containing dipeptides provides a strong rationale for further research in this chemical space. The data and methodologies presented here serve as a valuable resource for scientists dedicated to the discovery of new and effective treatments for malaria.
References
A Researcher's Guide to Determining Absolute Configuration of Chiral Molecules: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical development. This guide provides a comprehensive comparison of the leading analytical techniques used for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, profoundly influencing its biological activity. Consequently, regulatory bodies and scientific standards demand rigorous characterization of stereoisomers. This guide offers an objective comparison of the performance of these techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for a given research challenge.
At a Glance: Comparing the Techniques
The choice of technique for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the desired level of certainty. The following table summarizes the key quantitative parameters for each method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Nuclear Magnetic Resonance (NMR) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Analysis of chemical shift differences in diastereomers formed by reacting the chiral molecule with a chiral derivatizing agent (e.g., Mosher's method). |
| Accuracy | Considered the "gold standard." The Flack parameter indicates the correctness of the assigned configuration; a value close to 0 with a small standard uncertainty (e.g., < 0.1) signifies a high-confidence assignment.[1][2][3] | High reliability with confidence levels often exceeding 95%, determined by the quality of the match between experimental and computationally predicted spectra.[4][5] | Reliability is dependent on the presence of a suitable chromophore and the accuracy of computational predictions. Confidence can be high but may be lower for conformationally flexible molecules.[6][7] | Generally reliable, but the accuracy can be affected by the choice of derivatizing agent, conformational flexibility of the derivatives, and potential for kinetic resolution. |
| Sample Requirements | A single, well-ordered crystal of sufficient size (typically > 10 µm). Can be challenging for molecules that are difficult to crystallize.[8] | 5-15 mg of sample, dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆). The sample is recoverable.[4][9] Concentrations are typically in the range of 10-100 mM.[10] | Requires a chromophore near the stereocenter. Sample amounts are typically in the microgram to milligram range, with concentrations around 10⁻⁴ to 10⁻³ M.[11] | 1-10 mg of sample. Requires derivatization with a chiral agent, which may necessitate additional purification steps. |
| Experimental Time | Data collection can range from a few hours to a day. Crystal screening and optimization can add significant time. | Typically 1 to 8 hours for data acquisition, depending on the sample concentration and desired signal-to-noise ratio.[9][12] | Relatively fast, with spectra typically acquired in minutes. | Several hours for sample preparation (derivatization) and NMR data acquisition. |
| Throughput | Lower, due to the need for crystal growth and screening. | Moderate. | High. | Moderate, limited by the derivatization step. |
In-Depth Methodologies
X-ray Crystallography
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. This effect is more pronounced for heavier atoms.
-
Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown. This is often the most challenging and time-consuming step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. To maximize the anomalous signal, copper (Cu Kα) radiation is often preferred over molybdenum (Mo Kα) radiation, especially for molecules containing only light atoms (C, H, N, O).[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which differ due to anomalous dispersion. The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.[14] A small standard uncertainty in the Flack parameter is crucial for a confident assignment.[1]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution, eliminating the need for crystallization.[4]
-
Sample Preparation: The chiral sample (typically 5-15 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[9]
-
VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded. Data collection time typically ranges from one to several hours.[9]
-
Computational Modeling: The VCD spectrum of one enantiomer of the molecule is calculated using quantum chemistry software (e.g., Gaussian). This involves a conformational search to identify the most stable conformers in solution.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[9] Software tools can provide a confidence level for the assignment based on the degree of similarity.[4]
Electronic Circular Dichroism (ECD)
ECD spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. A key requirement for this method is the presence of a chromophore in the molecule.
-
Sample Preparation: A dilute solution of the chiral compound (typically 10⁻³ to 10⁻⁵ M) is prepared in a suitable transparent solvent.
-
ECD Spectrum Measurement: The ECD and UV-Vis absorption spectra are recorded.
-
Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using time-dependent density functional theory (TD-DFT).
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. A good correlation between the experimental and calculated Cotton effects (positive and negative peaks) allows for the assignment of the absolute configuration.
References
- 1. mdpi.com [mdpi.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotools.us [biotools.us]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - ProQuest [proquest.com]
- 6. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. spark904.nl [spark904.nl]
- 11. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
Validating Enantiomeric Purity: A Comparative Guide to Chiral HPLC for (1S,3R)-3-Aminocyclopentanol
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks like (1S,3R)-3-Aminocyclopentanol is critical for the safety and efficacy of pharmaceutical products. Different enantiomers can possess vastly different pharmacological and toxicological profiles, making robust analytical validation indispensable.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering high resolution and sensitivity for the separation and quantification of enantiomers.[1][2][3]
This guide provides an objective comparison of chiral HPLC with alternative methods for validating the enantiomeric excess (e.e.) of this compound, supported by representative experimental data and detailed protocols.
The Primacy of Chiral HPLC in Enantiomeric Separation
The direct separation of enantiomers on a CSP is the most prevalent and effective strategy.[1] This technique relies on the differential, transient interactions between the enantiomers and a chiral selector immobilized on the stationary phase, resulting in different retention times and allowing for their separation and quantification.[3][4] The selection of the appropriate CSP and mobile phase is the most critical factor in achieving a successful and robust separation.[5]
Recommended Chiral HPLC Method
While specific validated methods for this compound are not widely published, a robust method can be developed based on the analysis of structurally similar cyclic amino alcohols. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly recommended due to their broad applicability and success in separating a wide range of chiral compounds, including amino alcohols.[1][5]
Detailed Experimental Protocol: Chiral HPLC
This protocol provides a starting point for developing and validating a method for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (Note: Aminocyclopentanol lacks a strong chromophore, requiring detection at a low wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation and Performance Data
A chiral HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
The following table summarizes typical performance data for a validated chiral HPLC method. Since specific data for this compound is not publicly available, representative data from the validated analysis of other chiral pharmaceutical compounds (Ezetimibe and Escitalopram) on polysaccharide columns are presented to illustrate expected performance.[6][7]
Table 1: Summary of Validation Parameters for a Representative Chiral HPLC Method
| Validation Parameter | Purpose | Representative Performance Data & Acceptance Criteria |
| Specificity | Ensure separation of enantiomers from each other and any impurities. | Baseline resolution (Rs) > 2.0 between enantiomers. No interference from placebo or related substances. |
| Linearity | Demonstrate a proportional relationship between concentration and detector response. | Range: 0.5 µg/mL (LOQ) to 70 µg/mL. Correlation Coefficient (r²): ≥ 0.998. |
| Accuracy | Measure the closeness of test results to the true value. | Recovery: 99.5% to 102.86% for the minor enantiomer spiked in the major enantiomer. |
| Precision (Repeatability) | Assess method precision over a short time under the same conditions. | %RSD: < 2.0% for six replicate injections of the specification limit concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | ~0.2 µg/mL (Signal-to-Noise ratio of ~3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | ~0.5 µg/mL (Signal-to-Noise ratio of ~10:1). |
Data is representative, sourced from validated methods for Ezetimibe and Escitalopram to demonstrate typical performance.[6][7]
Experimental Workflow Visualization
The process from method development to final validation is a systematic endeavor to ensure a robust and reliable analytical procedure.
Comparison with Alternative Methods
While chiral HPLC is the preferred method, other techniques can be used to determine enantiomeric excess. Each has distinct advantages and limitations.
Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Chiral Column | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in the liquid phase. | Separation of volatile derivatives on a chiral column in the gas phase. | Diastereomeric interaction with a Chiral Solvating Agent (CSA) causes distinct NMR signals.[4] |
| Sample Derivatization | Not usually required for direct methods.[1] | Often required to increase volatility and improve peak shape. | Required (formation of diastereomeric complexes, e.g., with Mosher's acid).[4] |
| Resolution | Excellent, typically baseline separation (Rs > 2.0). | Very high resolution for volatile compounds. | Lower resolution; signal overlap can be an issue. |
| Sensitivity (LOQ) | High (typically low µg/mL to ng/mL). | Very high (ng/mL to pg/mL range). | Low (typically requires >1% of the minor enantiomer). |
| Quantitation Accuracy | High (typically 98-102% recovery). | High, but can be affected by derivatization efficiency. | Moderate, integration accuracy can be a limitation. |
| Throughput | Moderate; typical run times are 10-30 minutes. | Fast for simple mixtures. | Slow; requires sample preparation and longer acquisition times. |
| Key Advantage | Broad applicability, high accuracy, and established regulatory acceptance.[8] | Exceptional sensitivity for volatile analytes. | No chromatographic separation needed; provides structural information. |
| Key Limitation | High cost of chiral columns; method development can be time-consuming. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Low sensitivity and precision compared to chromatographic methods. |
Logical Relationships in Method Validation
The validation parameters are not independent but are logically interconnected. Foundational parameters like specificity establish the method's ability to distinguish the enantiomers, which is a prerequisite for all quantitative measurements.
Conclusion
For the critical task of validating the enantiomeric excess of this compound, chiral HPLC stands out as the most reliable, accurate, and regulatory-accepted method. Its ability to directly separate and quantify enantiomers with high resolution and sensitivity makes it superior to alternatives like GC and NMR for routine quality control in a pharmaceutical setting. While method development requires careful screening of columns and mobile phases, the resulting validated method provides the high degree of confidence necessary for the development of safe and effective chiral drugs.
References
Safety Operating Guide
Proper Disposal of (1S,3R)-3-Aminocyclopentanol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle (1S,3R)-3-Aminocyclopentanol with care. Based on data for analogous compounds such as (1S,3R)-3-aminomethyl-cyclopentanol, this chemical may be an irritant to the mucous membranes and upper respiratory tract. It could also be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, always adhere to the following personal protective equipment (PPE) guidelines:
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1]
-
Body Protection: A standard laboratory coat is required.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedure
Unused or waste this compound must be treated as hazardous chemical waste.[1] Never dispose of this chemical down the drain or in regular trash.[1][3]
-
Waste Collection:
-
Collect surplus and non-recyclable solutions of this compound in a designated, compatible, and leak-proof container.[1] The original container is often a suitable choice if it remains in good condition.[1]
-
Ensure the waste container is clearly and accurately labeled with its contents to avoid accidental mixing with incompatible substances.[4]
-
-
Storage:
-
Store the chemical waste container in a designated satellite accumulation area.[5]
-
Keep the container tightly closed except when adding waste.[5]
-
Store the waste away from heat sources, direct sunlight, and electrical panels.[4]
-
Ensure that incompatible chemicals are segregated to prevent dangerous reactions.[4][6]
-
-
Professional Disposal:
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material to contain and soak up liquid spills.[1]
-
Collection: Carefully gather the absorbent material and place it into a suitable, sealed container for disposal as chemical waste.[1][2]
-
Decontamination: Thoroughly clean the spill area.[1]
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly. The first rinsate from the container should be collected and disposed of as hazardous waste.[1] Subsequent rinses for non-acutely toxic chemicals may often be disposed of down the drain with a large amount of water, but it is imperative to check and comply with your local regulations.[1]
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative data related to the storage of hazardous waste in a laboratory setting, in accordance with general guidelines.
| Parameter | Guideline |
| Maximum Satellite Accumulation Area | 55 gallons of hazardous waste.[5] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid for P-listed chemicals.[5] |
| Maximum Storage Time | Up to 12 months in a satellite accumulation area, provided accumulation limits are not exceeded.[5] |
| Container Weight Limit | Maximum of 15 kg to comply with load handling regulations.[4] |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound and its container.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acs.org [acs.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. capotchem.com [capotchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (1S,3R)-3-Aminocyclopentanol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (1S,3R)-3-Aminocyclopentanol, a key synthetic intermediate. Adherence to these protocols is critical for ensuring laboratory safety and environmental responsibility.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Compatible chemical-resistant gloves | Inspect gloves for integrity before each use. |
| Body Protection | Standard laboratory coat | Should be fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | As conditions warrant, particularly if working outside of a fume hood or with aerosols. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound will mitigate risks and streamline laboratory workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be kept tightly closed.
2. Preparation and Handling:
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In the event of a spill, immediately evacuate and ventilate the area.[1]
-
For liquid spills, use an inert absorbent material to contain and soak up the substance.[1]
-
Carefully collect the absorbent material and any contaminated surfaces into a sealed, labeled container for disposal as chemical waste.[1]
-
Thoroughly decontaminate the spill area.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Unused or Waste Product: Treat as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[1] Collect in a designated, compatible, and leak-proof container for chemical waste disposal.[1]
-
Empty Containers: Empty containers that held the compound must also be disposed of properly. The first rinsate from cleaning the container should be collected and disposed of as hazardous waste.[1] Subsequent rinses for non-acutely toxic chemicals may often be disposed of down the drain with copious amounts of water, but always check and adhere to your local regulations.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
